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  • Product: Timepidium chloride
  • CAS: 100595-66-2

Core Science & Biosynthesis

Foundational

Timepidium Chloride: Mechanism of Action, Receptor Kinetics, and Smooth Muscle Pharmacology

Executive Summary Timepidium chloride (often utilized clinically as its hydrate or bromide salt) is a potent, peripherally acting quaternary ammonium antimuscarinic agent. Its primary clinical and experimental utility li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Timepidium chloride (often utilized clinically as its hydrate or bromide salt) is a potent, peripherally acting quaternary ammonium antimuscarinic agent. Its primary clinical and experimental utility lies in its robust spasmolytic effects on visceral smooth muscle, particularly within the gastrointestinal, biliary, and urogenital tracts (1)[1]. For drug development professionals, timepidium represents a highly optimized anticholinergic scaffold. Because of its quaternary amine structure, timepidium is permanently charged and highly hydrophilic, which restricts its passage across the blood-brain barrier. This structural feature is critical, as it ensures the compound exerts its anticholinergic effects peripherally without inducing central nervous system (CNS) toxicity.

Pharmacodynamics: Muscarinic Receptor Subtype Affinity

Smooth muscle contraction is predominantly mediated by the parasympathetic nervous system via the release of acetylcholine (ACh), which binds to muscarinic acetylcholine receptors (mAChRs). The smooth muscle of the GI tract and gallbladder expresses a heterogeneous mixture of M2 and M3 receptor subtypes.

While M3 receptors are the primary drivers of direct smooth muscle contraction, M2 receptors are far more abundant and play a crucial role in opposing sympathetically mediated relaxation. Timepidium acts as a competitive antagonist at these receptors. Radioligand binding assays using [³H]N-methylscopolamine ([³H]NMS) have demonstrated that timepidium exhibits a particularly high affinity for the M2 receptor subtype, while also effectively blocking M3 receptors (2)[2]. This dual M2/M3 antagonism is central to its spasmolytic efficacy.

Intracellular Signaling and Causality of Relaxation

The causality behind timepidium's spasmolytic effect is rooted in its disruption of specific G-protein coupled receptor (GPCR) signaling pathways.

  • M3 Receptor Blockade (Gq/11 Pathway): Under normal physiological conditions, ACh binding to M3 receptors activates the Gq/11 protein, which stimulates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 triggers the rapid release of Ca²⁺ from the sarcoplasmic reticulum. The Ca²⁺-calmodulin complex activates Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and muscle contraction. Timepidium competitively occupies the orthosteric site of the M3 receptor, halting this entire cascade.

  • M2 Receptor Blockade (Gi/o Pathway): ACh binding to M2 receptors activates Gi/o proteins, which inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels and preventing smooth muscle relaxation. Timepidium's high affinity for M2 receptors reverses this inhibition, creating a synergistic relaxant effect on the smooth muscle tissue by allowing intracellular cAMP levels to rise.

Pathway cluster_M3 Gq/11 Pathway (Contraction) ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Activates TC Timepidium Chloride TC->M3R Competitive Antagonism Contraction Smooth Muscle Contraction TC->Contraction Prevents Gq Gq/11 Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca MLCK MLCK Activation Ca->MLCK MLCK->Contraction

Diagram 1: M3 receptor Gq/11 signaling cascade blocked by timepidium chloride.

Experimental Validation: Self-Validating Protocols

To rigorously evaluate the mechanism of action of timepidium chloride in smooth muscle, researchers employ functional organ bath assays. The following protocol is designed as a self-validating system, incorporating internal controls to ensure data integrity and prove competitive antagonism.

Protocol A: Functional Organ Bath Assay (Schild Analysis)

This protocol determines the functional affinity (pA2) of timepidium for muscarinic receptors in visceral smooth muscle (3)[3].

  • Tissue Preparation : Isolate guinea pig ileum or gallbladder strips. Suspend the tissue in a 10 mL organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂ at 37°C.

    • Rationale: This specific buffer and aeration maintain physiological pH (7.4) and tissue viability ex vivo.

  • Equilibration : Apply a resting tension of 1g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

    • Rationale: Washing removes endogenous neurotransmitters released during dissection trauma, establishing a stable, true baseline.

  • Control Dose-Response : Construct a cumulative concentration-response curve (CRC) using a standard muscarinic agonist (e.g., carbachol) from 10⁻⁹ to 10⁻⁴ M.

    • Rationale: This serves as the internal baseline, validating tissue viability and establishing the maximum contractile capacity (Emax) before antagonist introduction.

  • Antagonist Incubation : Wash the tissue until baseline tension is restored to prevent receptor desensitization. Incubate the tissue with a fixed concentration of timepidium chloride (e.g., 10⁻⁸ g/mL) for 30 minutes (4)[4].

    • Rationale: A 30-minute incubation ensures steady-state equilibrium binding of the antagonist to the receptors.

  • Shift Measurement : Repeat the carbachol cumulative CRC. Timepidium will cause a parallel rightward shift of the CRC without depressing the maximum response.

    • Rationale: A parallel shift with an unchanged Emax is the definitive hallmark of competitive, reversible antagonism.

  • Data Analysis : Repeat steps 4-5 with increasing concentrations of timepidium. Plot the data using a Schild regression.

    • Rationale: The x-intercept of the Schild plot yields the pA2 value, providing a highly accurate, tissue-independent measure of the antagonist's affinity.

Workflow T1 Tissue Prep (Guinea Pig Ileum) T2 Organ Bath (Krebs Buffer, 37°C) T1->T2 T3 Equilibration (60 mins) T2->T3 T4 Agonist CRC (Baseline) T3->T4 T5 Timepidium Incubation T4->T5 T6 Shifted CRC Measurement T5->T6 T7 Schild Plot Analysis (pA2) T6->T7

Diagram 2: Organ bath experimental workflow for determining functional affinity.

Quantitative Data Summary

The following table synthesizes the quantitative pharmacological profile of timepidium chloride based on established in vitro and in vivo models.

Pharmacological ParameterTissue / Model SystemValue / ResultMechanistic Significance
ID₅₀ (5 Hz Electrical Stimulation) Guinea Pig Gallbladder 2.4×10−8 g/mLDemonstrates potent inhibition of electrically evoked endogenous ACh release.
Receptor Binding Profile (pKi) Cloned Human mAChRsHighest affinity for M2Confirms strong M2 blockade, contributing to the prevention of cAMP depletion.
Motility Inhibition (In Vivo) Canine GI TractComparable to AtropineValidates systemic efficacy in reducing spontaneous and agonist-induced spasms.
Blood-Brain Barrier Penetration Systemic CirculationNegligibleQuaternary ammonium structure prevents CNS-mediated anticholinergic toxicity.

Conclusion

By simultaneously blunting the Gq/11-mediated calcium spike via M3 receptors and lifting the Gi/o-mediated suppression of cAMP via M2 receptors, timepidium chloride provides a robust, self-reinforcing pathway for visceral smooth muscle relaxation. Its structurally enforced peripheral selectivity makes it a highly advantageous compound in the management of gastrointestinal and biliary spasms.

References

  • Patsnap Synapse. "What is the mechanism of Timepidium Bromide Hydrate?" Available at:[Link]

  • PubMed. "Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland." Available at:[Link]

  • Folia Pharmacologica Japonica (J-Stage). "Pharmacological actions of timepidium bromide on the motility of visceral smooth muscles and the secretion of digestive juice in experimental animals." Available at: [Link]

  • NCATS Inxight Drugs. "TIMEPIDIUM CHLORIDE." Available at: [Link]

Sources

Exploratory

Timepidium Chloride: Muscarinic Receptor Binding Affinity and Pharmacological Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary Timepidium chloride (widely formulated and studied interchangeably as tim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Timepidium chloride (widely formulated and studied interchangeably as timepidium bromide, as the active pharmacophore is the timepidium cation) is a potent quaternary ammonium antimuscarinic agent[1]. Historically deployed for the symptomatic relief of visceral spasms, its pharmacological efficacy is rooted in its competitive antagonism at muscarinic acetylcholine receptors (mAChRs). As a Senior Application Scientist, I approach GPCR targeted drug profiling by looking beyond raw binding constants. To truly understand timepidium’s clinical profile, we must analyze its specific binding affinities ( Ki​ ) across all five human cloned mAChR subtypes (M1–M5) and contextualize these metrics within the thermodynamic and physiological frameworks of smooth muscle regulation.

This guide synthesizes the binding affinity profile of timepidium, explains the mechanistic causality of its M2-dominant antagonism, and provides a self-validating experimental protocol for quantifying these receptor-ligand interactions.

Pharmacological Identity and Receptor Subtype Selectivity

The muscarinic acetylcholine receptor family consists of five distinct subtypes (M1–M5), which are broadly categorized by their G-protein coupling. M1, M3, and M5 couple to Gq/11​ proteins (driving phosphoinositide hydrolysis and intracellular Ca2+ mobilization), while M2 and M4 couple to Gi/o​ proteins (inhibiting adenylyl cyclase and reducing cAMP levels)[2].

In highly controlled radioligand binding assays using human cloned receptors, timepidium displays the highest binding affinity for the M2 subtype[3]. However, it is critical to note that the selectivity window across the five subtypes is narrow. Because the fold-difference in affinity between the highest (M2) and lowest (M1) affinity targets is less than 10-fold, timepidium is pharmacologically classified as a relatively non-selective muscarinic antagonist[3]. This broad-spectrum binding contributes to both its robust antispasmodic efficacy and its inclusion in universal pharmacological lists of drugs with significant anticholinergic burden[4].

Quantitative Binding Affinity Data

To facilitate comparative analysis, the equilibrium inhibitor dissociation constants ( Ki​ ) for timepidium against human recombinant mAChRs are summarized below.

Table 1: Timepidium Binding Affinity ( Ki​ ) for Human Cloned Muscarinic Receptors [1]

Receptor Subtype Ki​ Value (nM)Selectivity Ratio (vs M2)Primary G-Protein CouplingPrimary Tissue Localization
M1 34.04.4x lower affinity Gq/11​ CNS, Gastric Glands
M2 7.71.0x (Reference) Gi/o​ Heart, Smooth Muscle
M3 31.04.0x lower affinity Gq/11​ Smooth Muscle, Glands
M4 18.02.3x lower affinity Gi/o​ CNS, Vagal Endings
M5 11.01.4x lower affinity Gq/11​ CNS (Substantia Nigra)

Mechanistic Causality: The M2/M3 Axis in Smooth Muscle

Why does an M2-dominant affinity profile matter for an antispasmodic drug? In native smooth muscle tissues, the mAChR population is typically a mixture of M2 and M3 subtypes (roughly an 80:20 ratio)[2].

While the M3 receptor is the primary driver of direct contraction via IP3​ -mediated calcium release, the M2 receptor plays a critical, indirect role. By activating Gi/o​ proteins, M2 receptors inhibit adenylyl cyclase, thereby suppressing the production of cAMP[2]. Because cAMP normally activates Protein Kinase A (PKA) to promote smooth muscle relaxation, M2 activation effectively removes the relaxant tone of the muscle[2].

Timepidium’s high affinity for the M2 receptor ( Ki​ = 7.7 nM) ensures that this Gi/o​ -mediated contractile tone is potently blocked. This blockade works synergistically with its M3 antagonism ( Ki​ = 31.0 nM) to achieve profound, insurmountable relief of visceral spasms.

Mechanism Timepidium Timepidium Chloride (Antagonist) M2 M2 Muscarinic Receptor Timepidium->M2 Blocks (Ki = 7.7 nM) Gi Gi/o Protein M2->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Lifts Inhibition cAMP cAMP Production AC->cAMP Increases Relaxation Smooth Muscle Relaxation (Spasm Relief) cAMP->Relaxation Promotes

Caption: Timepidium Chloride Mechanism of Action at the M2 Muscarinic Receptor.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To ensure trustworthiness and reproducibility in drug development, Ki​ values cannot be accepted blindly; the assay must be a self-validating system. Below is the optimized, step-by-step methodology for determining the binding affinity of timepidium using a [3H]NMS (N-methylscopolamine) competitive binding assay[3].

Phase 1: Membrane Preparation
  • Causality: Using baculovirus-infected Sf9 insect cells or CHO cells expressing single human cloned mAChR subtypes ensures that the binding data is not confounded by receptor cross-talk seen in native tissue homogenates[3].

  • Step: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet to a final protein concentration of 10–20 µ g/well .

Phase 2: Saturation Binding (Internal Validation Checkpoint)
  • Causality: Before testing the competitor (timepidium), the dissociation constant ( Kd​ ) of the radioligand must be established to accurately apply the Cheng-Prusoff equation.

  • Self-Validation: Run a saturation curve with [3H]NMS (0.1 to 5.0 nM). Plot the data using a Scatchard transformation. Validation criteria: The regression must be linear ( R2>0.95 ), proving a single class of non-interacting binding sites.

Phase 3: Competitive Binding Assay
  • Step: In a 96-well plate, combine 50 µL of [3H]NMS (at a concentration equal to its calculated Kd​ ), 50 µL of timepidium (serial dilutions from 10−11 to 10−4 M), and 100 µL of the membrane preparation.

  • Self-Validation (Non-Specific Binding): Include control wells containing 1 µM Atropine instead of timepidium. This defines the Non-Specific Binding (NSB). Validation criteria: Specific Binding (Total Binding minus NSB) must account for >70% of Total Binding. If the signal-to-noise ratio falls below this, the membrane prep has degraded and must be discarded.

  • Step: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

Phase 4: Termination and Quantification
  • Step: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding). Wash three times with 3 mL of ice-cold Tris-HCl buffer.

  • Step: Extract filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Transformation: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

Protocol Membrane 1. Membrane Prep (Sf9/CHO Cells) Incubation 2. Incubation [3H]NMS + Timepidium Membrane->Incubation Filtration 3. Rapid Filtration (GF/B Filters) Incubation->Filtration Validation 4. Self-Validation (Atropine NSB Control) Filtration->Validation Analysis 5. Scintillation & Cheng-Prusoff Analysis Validation->Analysis

Caption: Self-Validating Radioligand Binding Assay Workflow for Ki Determination.

References

  • Title: Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland Source: Life Sciences / PubMed URL: [Link]

  • Title: A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity Source: Pharmaceutics / MDPI URL: [Link]

  • Title: Subtypes of the muscarinic receptor in smooth muscle Source: Life Sciences / PubMed URL: [Link]

  • Title: TIMEPIDIUM BROMIDE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

Sources

Foundational

Chemical Stability and Physicochemical Properties of Timepidium Chloride: A Technical Whitepaper

Executive Summary Timepidium chloride is a quaternary ammonium anticholinergic agent utilized primarily for its potent muscarinic receptor antagonism and visceral antispasmodic properties. Because of its permanent positi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Timepidium chloride is a quaternary ammonium anticholinergic agent utilized primarily for its potent muscarinic receptor antagonism and visceral antispasmodic properties. Because of its permanent positive charge, it exhibits a highly specific pharmacokinetic profile—most notably, its inability to cross the blood-brain barrier (BBB), which effectively eliminates central nervous system (CNS) side effects[1]. For researchers and drug development professionals, understanding the physicochemical properties and degradation kinetics of timepidium chloride is critical for formulation optimization, shelf-life determination, and stability-indicating assay development. This whitepaper synthesizes the molecular architecture, chemical stability, and field-proven experimental workflows required to characterize timepidium chloride.

Molecular Architecture & Physicochemical Profile

Timepidium chloride, chemically designated as (5S)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium chloride, features a unique structural dichotomy: a highly polar, permanently charged quaternary piperidinium headgroup coupled with a bulky, lipophilic dithienylmethylene tail[2].

Quantitative Physicochemical Data

The permanent ionization of the quaternary nitrogen dictates the molecule's high aqueous solubility across all physiological pH ranges. Table 1 summarizes the core physicochemical parameters of the timepidium moiety.

Table 1: Physicochemical Properties of Timepidium Chloride

ParameterValueScientific Implication
Molecular Formula C17H22ClNOS2Contains two sulfur-rich thiophene rings, introducing specific oxidative vulnerabilities[2].
Molecular Weight 355.9 g/mol Small molecule optimal for rapid dissolution and localized gastrointestinal action[2].
Apparent pKa ~11.25As a quaternary amine, it is permanently charged. This apparent pKa is derived via titration after ion-exchange (halide to hydroxide) and reflects the strong basicity of the quaternary ammonium hydroxide[3][4].
Aqueous Solubility 55 - 71 mg/mLHighly soluble in water and acidic media (pH 1.2: ~71 mg/mL; pH 6.8: ~59 mg/mL). Soluble in methanol and acetic acid; insoluble in diethyl ether[5][6].
LogP (Partition) Lipophilic tail dominantWhile the charged headgroup lowers overall LogP, the dithienyl group provides sufficient lipophilicity for high-affinity binding to the M3 muscarinic receptor pocket[1][7].
Structural Causality in Pharmacokinetics

The quaternary nitrogen is the defining feature of timepidium chloride. Unlike tertiary amines (e.g., atropine), which exist in an equilibrium between ionized and unionized states depending on environmental pH, timepidium remains 100% ionized in the gastrointestinal tract and systemic circulation. This permanent hydration sphere prevents passive diffusion across the lipophilic tight junctions of the BBB, restricting its pharmacological action entirely to the peripheral nervous system[1].

Chemical Stability & Degradation Kinetics

The stability profile of timepidium chloride is governed by two reactive structural motifs: the thiophene rings and the exocyclic double bond connecting the piperidine ring to the dithienyl moiety.

Oxidative Degradation

Thiophene rings are highly susceptible to electrophilic attack and reactive oxygen species (ROS). Under oxidative stress (e.g., peroxide exposure or photo-oxidation), the sulfur atoms in the thiophene rings undergo S-oxygenation to form sulfoxides and sulfones. In vivo and in vitro metabolic studies have demonstrated that degradation of the timepidium moiety yields highly unstable, colored degradants (typically reddish-violet and bluish-violet species)[8].

Hydrolytic Cleavage

While the quaternary amine is resistant to N-dealkylation under standard conditions, the exocyclic alkene (C=C) is a potential site for hydrolytic cleavage under extreme pH stress, potentially yielding piperidinium and ketone-derived fragments.

Degradation A Timepidium Chloride (Parent API) B Oxidative Stress (H2O2 / Light) A->B ROS D Hydrolytic Cleavage (Acid/Base) A->D pH Extremes C Thiophene S-Oxidation (Sulfoxides/Sulfones) B->C S-oxygenation E Ketone/Piperidinium Fragments D->E C=C Cleavage

Fig 1. Primary chemical degradation pathways of timepidium chloride under stress conditions.

Experimental Protocols: Forced Degradation & Analysis

To ensure scientific integrity and regulatory compliance, stability-indicating assays for timepidium chloride must account for the unique chromatographic behavior of quaternary amines. Standard silica-based columns often exhibit severe peak tailing due to secondary ionic interactions between the permanently charged piperidinium nitrogen and residual silanols on the stationary phase.

Self-Validating Forced Degradation Protocol

This protocol is designed to achieve 5–20% degradation, ensuring that primary degradants are generated without triggering secondary, non-representative degradation cascades[9].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of timepidium chloride in HPLC-grade water (due to its high aqueous solubility of ~55 mg/mL)[6].

  • Acidic/Basic Hydrolysis:

    • Acid: Transfer 5 mL of stock to a flask, add 5 mL of 0.1 N HCl.

    • Base: Transfer 5 mL of stock to a flask, add 5 mL of 0.1 N NaOH.

    • Incubation: Heat both flasks at 60°C for 24–48 hours.

    • Causality Check: Neutralize samples to pH 7.0 prior to injection to prevent damage to the HPLC column and to maintain consistent ionization of the mobile phase.

  • Oxidative Stress: Transfer 5 mL of stock to a flask, add 5 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Photolytic Stress: Expose a 1.0 mg/mL solution in a quartz cuvette to 1.2 million lux hours and 200 watt hours/m² of near-UV light (ICH Q1B compliance).

  • Quenching: Quench oxidative samples with sodium bisulfite to halt degradation prior to analysis.

Stability-Indicating HPLC-UV/MS Workflow

To resolve the parent API from its oxidized thiophene degradants, an ion-pairing reversed-phase method is required[10].

  • Column Selection: Use an end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) or a polar-embedded phase to shield residual silanols.

  • Mobile Phase:

    • Buffer (A): 20 mM Potassium phosphate buffer (pH 3.0) containing 5 mM sodium octanesulfonate (ion-pairing agent). Causality: The ion-pairing agent neutralizes the permanent positive charge of timepidium, increasing its retention factor ( k′ ) and ensuring sharp, symmetrical peaks.

    • Organic (B): Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 254 nm (optimal for the conjugated dithienylmethylene system) and inline ESI-MS (Positive mode) to identify sulfoxide (+16 Da) and sulfone (+32 Da) degradants.

Workflow Step1 Sample Preparation (API + Stressor) Step2 Incubation (Heat/Light/pH) Step1->Step2 Step3 Neutralization & Quenching Step2->Step3 Step4 HPLC-UV/MS Analysis Step3->Step4 Step5 Mass Balance & Degradant ID Step4->Step5

Fig 2. Self-validating forced degradation and stability-indicating assay workflow.

Conclusion

Timepidium chloride is a highly effective anticholinergic agent whose physicochemical properties—specifically its quaternary ammonium structure and dithienylmethylene moiety—dictate both its peripheral selectivity and its chemical stability profile. While its permanent charge guarantees excellent aqueous solubility, it necessitates specialized chromatographic techniques (e.g., ion-pairing) for accurate stability analysis. Furthermore, the susceptibility of its thiophene rings to oxidation requires stringent control of environmental factors during drug product formulation and storage to prevent the formation of colored degradants.

Sources

Exploratory

timepidium chloride physiological effects in gastrointestinal models

Title: Pharmacological Profiling of Timepidium Chloride in Gastrointestinal Models: A Technical Whitepaper Executive Summary Timepidium chloride is a peripherally acting quaternary ammonium antimuscarinic agent utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacological Profiling of Timepidium Chloride in Gastrointestinal Models: A Technical Whitepaper

Executive Summary Timepidium chloride is a peripherally acting quaternary ammonium antimuscarinic agent utilized extensively as both a therapeutic intervention for visceral spasms and a pharmacological probe in gastrointestinal (GI) research. This whitepaper provides an in-depth technical analysis of its mechanism of action, quantitative pharmacodynamics, and the self-validating experimental models required to evaluate its efficacy in drug development.

Mechanistic Causality: Receptor Binding and Signal Transduction

The physiological effects of timepidium chloride are driven by its competitive antagonism at muscarinic acetylcholine receptors (mAChRs) within the GI tract ()[1]. Unlike tertiary amines, timepidium's quaternary ammonium structure significantly restricts its ability to cross the blood-brain barrier. This structural characteristic localizes its anticholinergic effects to peripheral tissues, making it a highly selective probe for GI motility while minimizing central nervous system toxicity.

In the GI tract, acetylcholine mediates smooth muscle contraction and glandular secretion primarily via M2 and M3 receptor subtypes. Timepidium chloride binds to these receptors with high affinity, preventing the endogenous ligand from initiating G-protein coupled cascades ()[2]. Specifically, blockade of the Gq/11​ -coupled M3 receptor prevents the activation of phospholipase C (PLC), thereby halting the release of inositol trisphosphate ( IP3​ ) and subsequent intracellular calcium mobilization. Concurrently, antagonism of the Gi/o​ -coupled M2 receptor removes the inhibition of adenylyl cyclase, further promoting smooth muscle relaxation. This dual blockade underlies its clinical utility in treating irritable bowel syndrome (IBS) and peptic ulcers ()[3].

G A Acetylcholine (ACh) C Muscarinic Receptors (M1, M2, M3) A->C Agonist Binding B Timepidium Chloride B->C Competitive Inhibition J Spasmolytic Effect B->J Therapeutic Outcome D Gq/11 Protein Activation (M1, M3) C->D E Gi/o Protein Activation (M2) C->E F PLC Activation & IP3/DAG D->F G Adenylyl Cyclase Inhibition E->G H Intracellular Ca2+ Release F->H I Smooth Muscle Contraction H->I Normal GI Motility I->J Blocked by Timepidium

Fig 1: Timepidium chloride competitive antagonism of muscarinic signaling in GI smooth muscle.

Quantitative Pharmacodynamics

The binding affinity ( Ki​ ) and inhibitory dose ( ID50​ ) of timepidium chloride have been rigorously mapped across human receptor clones and isolated animal tissues. The data highlights a pronounced affinity for the M2 subtype, which is critical for regulating enteric pacemaker activity, alongside potent inhibition of electrically stimulated GI tissues ()[4].

Table 1: Pharmacological Profile of Timepidium Chloride

ParameterTarget / ModelValueSource
Binding Affinity ( Ki​ ) Human mAChR M134.0 nM[4]
Binding Affinity ( Ki​ ) Human mAChR M27.7 nM[4]
Binding Affinity ( Ki​ ) Human mAChR M3160.0 nM[4]
Inhibitory Dose ( ID50​ ) Guinea Pig Gallbladder (5 Hz EFS) 2.4×10−8 g/mL[4]
Receptor Selectivity Rat Heart / Submandibular GlandHigh affinity for M2/M3[2]

Experimental Methodologies: Self-Validating GI Models

To accurately profile antispasmodic agents, researchers must bridge the gap between isolated receptor kinetics and systemic physiological responses. The following protocols detail a two-tiered approach: an in vitro isolated tissue assay to determine direct receptor antagonism without neurohumoral interference, and an in vivo transit model to evaluate systemic efficacy.

In Vitro Organ Bath Assay: Isolated Guinea Pig Ileum

Causality & Rationale: The guinea pig ileum is the gold standard for GI motility assays due to its robust enteric nervous system and physiological similarity to human intestinal smooth muscle. Self-Validation Mechanism: To ensure the system is self-validating, the protocol incorporates a reference agonist (Carbachol) to establish maximum tissue viability ( Emax​ ) prior to drug testing, and parallel vehicle-control baths to account for spontaneous tissue degradation over the experimental timeline.

Step-by-Step Protocol:

  • Tissue Preparation: Euthanize the animal via cervical dislocation. Rapidly excise the terminal ileum (discarding the 5 cm closest to the ileocecal valve). Flush the lumen with warm Tyrode's solution to remove fecal matter and cut into 2 cm longitudinal segments.

  • Mounting & Equilibration: Suspend the tissue segments in 10 mL organ baths containing Tyrode's solution maintained at 37°C. Aerate continuously with 95% O2​ / 5% CO2​ to maintain tissue viability and a physiological pH of 7.4. Apply a resting tension of 1.0 g. Equilibrate for 60 minutes, washing the bath every 15 minutes.

  • System Validation (Baseline Emax​ ): Apply a supramaximal concentration of Carbachol ( 10−5 M) to all baths to record the maximum contractile response. Wash the tissues repeatedly until baseline tension is restored. Tissues failing to produce a robust contraction are discarded.

  • Antagonist Incubation: Add timepidium chloride to the test baths at varying logarithmic concentrations (e.g., 10−9 to 10−5 M). Incubate for 15 minutes to allow for complete receptor equilibration.

  • Cumulative Concentration-Response: Generate cumulative concentration-response curves by adding Acetylcholine (ACh) in increasing half-log concentrations ( 10−9 to 10−3 M).

  • Data Acquisition & Analysis: Record isometric contractions using a force-displacement transducer. Calculate the IC50​ and perform Schild plot analysis to determine the pA2​ value, confirming the competitive nature of the antagonism.

In Vivo Gastrointestinal Transit Assay: Rat Charcoal Meal Model

Causality & Rationale: While in vitro models confirm receptor-level antagonism, in vivo models are necessary to assess the drug's ability to modulate peristalsis amidst systemic variables (e.g., gastric acid secretion, absorption, and neurohumoral feedback). The charcoal meal provides a high-contrast, non-absorbable marker to visually track motility. Self-Validation Mechanism: The system is self-validated by including a positive control arm treated with a known standard (Atropine, 1 mg/kg) to verify the assay's sensitivity to anticholinergic action, alongside a vehicle-only group to establish baseline transit parameters.

Step-by-Step Protocol:

  • Animal Preparation: Fast adult Wistar rats (200-250 g) for 18-24 hours prior to the experiment, allowing water ad libitum. Fasting ensures an empty stomach and uniform transit conditions.

  • Drug Administration: Randomize animals into groups (n=6). Administer timepidium chloride (e.g., 1, 3, and 10 mg/kg) via oral gavage. Administer saline to the vehicle control group and Atropine to the positive control group.

  • Marker Administration: Exactly 30 minutes post-treatment, administer 2 mL of a 10% activated charcoal suspension (prepared in 5% gum arabic) via oral gavage.

  • Transit Period & Harvesting: Allow exactly 30 minutes for GI transit. Euthanize the animals and carefully excise the entire small intestine from the pyloric sphincter to the ileocecal junction, avoiding stretching the tissue.

  • Quantification: Measure the total length of the small intestine and the distance traveled by the leading edge of the charcoal meal. Express GI transit as a percentage: (Distance traveled / Total length) × 100. Timepidium chloride's efficacy is quantified by the dose-dependent reduction in this transit percentage compared to the vehicle control.

Conclusion

Timepidium chloride remains a highly effective pharmacological tool and therapeutic agent. By leveraging its high affinity for M2 and M3 muscarinic receptors, it provides targeted spasmolytic action in the GI tract. The integration of self-validating in vitro and in vivo models ensures that its pharmacodynamic profile can be accurately benchmarked against emerging antispasmodic therapies.

References

  • [4] Title: TIMEPIDIUM CHLORIDE - Inxight Drugs | Source: ncats.io | URL: [Link]

  • [2] Title: Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland | Source: PubMed | URL: [Link]

  • [1] Title: What is the mechanism of Timepidium Bromide Hydrate? | Source: Patsnap Synapse | URL:[Link]

  • [3] Title: Evidence-based clinical practice guidelines for irritable bowel syndrome 2020 | Source: PMC - NIH | URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development for Timepidium Chloride

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary Timepidium chloride is a potent anticholinergic and anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary

Timepidium chloride is a potent anticholinergic and antimuscarinic agent utilized in the management of visceral spasms[1]. From an analytical perspective, the molecule presents a significant chromatographic challenge due to its quaternary ammonium core. This application note details the mechanistic rationale and step-by-step protocol for developing a robust, self-validating Ion-Pairing Reversed-Phase HPLC-UV (IP-RP-HPLC) method. By manipulating the apparent lipophilicity of the permanent cation, this method overcomes the classical pitfalls of poor retention and severe peak tailing.

Chemical Profiling & Analytical Challenges

To develop a scientifically sound method, we must first deconstruct the analyte's structural properties[2]:

  • Quaternary Piperidinium Ring: Timepidium contains a permanently charged nitrogen atom (1,1-dimethylpiperidin-1-ium). Because it is a permanent cation, it lacks a pKa value, meaning its ionization state cannot be neutralized by adjusting the mobile phase pH.

  • Dithiophenyl Moieties: The 3-(dithiophen-2-ylmethylidene) group provides the molecule with its lipophilic character and serves as a strong chromophore, exhibiting optimal UV absorbance in the 230–240 nm range.

(Note: While Timepidium is most commonly formulated and referenced as a bromide salt[1][2], the chromatographic behavior of Timepidium chloride is identical. The analytical challenge lies entirely with the timepidium cation.)

The Chromatographic Failure Modes in Standard RP-HPLC:

  • Void Volume Elution: The extreme hydrophilicity of the permanent positive charge causes the molecule to elute near the void volume ( t0​ ) on standard C18 columns, risking matrix interference.

  • Irreversible Adsorption & Tailing: The cation undergoes strong secondary electrostatic interactions with ionized residual silanols ( Si−O− ) on the silica stationary phase, acting as a cation-exchanger.

Mechanistic Method Development Rationale

To establish a self-validating system, we must engineer the mobile phase to address the specific failure modes of the quaternary amine.

Strategy 1: Silanol Suppression via pH Control

Although we cannot neutralize the Timepidium cation, we can neutralize the stationary phase. By lowering the mobile phase pH to 2.5 using phosphoric acid, residual silanols are protonated ( Si−OH→Si−OH2+​ ). This eliminates the secondary cation-exchange mechanism that causes peak tailing.

Strategy 2: Ion-Pairing Chromatography (IPC)

To increase the retention factor ( k′ ), we introduce an anionic ion-pairing reagent: Sodium 1-Octanesulfonate . The negatively charged sulfonate headgroup forms a neutral, highly lipophilic complex with the Timepidium cation. This complex partitions efficiently into the C18 stationary phase. The strong affinity of Timepidium for anionic surfactants is well-documented, as it is frequently used as a micellar tracer in Micellar Electrokinetic Chromatography (MEKC)[3][4].

Workflow A Target: Timepidium Chloride (Permanent Cation) B Challenge: Poor Retention & Tailing A->B C Select Chromatographic Mode B->C D Ion-Pairing RP-HPLC (Alkyl Sulfonates) C->D Primary Strategy E HILIC Mode (Unbonded Silica/Amide) C->E Alternative F Optimize Mobile Phase: pH 2.5 + Octanesulfonate D->F G System Suitability & Method Validation F->G

Caption: Workflow for HPLC method development targeting quaternary ammonium compounds.

Mechanism T Timepidium Cation (+ Charge) Complex Neutral Ion-Pair Complex (Enhanced Lipophilicity) T->Complex Electrostatic Attraction IP Octanesulfonate (- Charge, Lipophilic) IP->Complex SP C18 Stationary Phase (Hydrophobic Retention) Complex->SP Partitioning

Caption: Ion-pairing mechanism enhancing the retention of Timepidium on a C18 phase.

Experimental Protocol

Reagents and Materials
  • Analyte: Timepidium chloride reference standard (>99.0% purity).

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm), Potassium dihydrogen phosphate ( KH2​PO4​ ), Phosphoric acid ( H3​PO4​ ), Sodium 1-octanesulfonate.

  • Column: End-capped C18 column (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 5 µm). Causality: End-capping further reduces available silanols, acting as a secondary defense against peak tailing.

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of Timepidium chloride and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add 7 mL of Mobile Phase A. Sonicate for 5 minutes to ensure complete dissolution.

  • Volume Adjustment: Make up to the mark with Mobile Phase A to yield a 1.0 mg/mL stock solution.

  • Working Standard: Dilute the stock solution 1:20 with the mobile phase mixture (60:40 A:B) to achieve a final working concentration of 50 µg/mL.

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Optimized Chromatographic Conditions
ParameterSpecificationScientific Rationale
Mobile Phase A 10 mM KH2​PO4​
  • 5 mM Sodium 1-Octanesulfonate (Adjusted to pH 2.5 with H3​PO4​ )
5 mM is sufficient to pair with the analyte without overloading the stationary phase, which would cause baseline noise.
Mobile Phase B 100% AcetonitrileLower viscosity and better UV transparency at 235 nm compared to Methanol.
Elution Mode Isocratic (60% A : 40% B)Ensures constant ion-pair equilibrium in the column bed.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Detection UV at 235 nmTargets the π→π∗ transitions of the dithiophenyl rings.
Injection Volume 10 µLPrevents volume overload and band broadening.
Column Temp 40°CDecreases mobile phase viscosity, improving the mass transfer kinetics of the bulky ion-pair complex.

System Suitability & Method Validation

A method is only as reliable as its internal validation mechanisms. The following parameters align with the general requirements for high-performance liquid chromatography as outlined in standard pharmacopeial guidelines, such as the Japanese Pharmacopoeia (JP)[5][6].

Table 1: System Suitability Criteria

System suitability must be verified prior to every analytical sequence to ensure the ion-pairing equilibrium is stable.

ParameterAcceptance CriteriaTypical ResultIndication of Failure
Retention Time ( tR​ ) > 4.0 min5.2 minInadequate column equilibration with the ion-pair reagent.
Tailing Factor ( Tf​ ) ≤ 1.51.15Column voiding or degradation of end-capping (exposed silanols).
Theoretical Plates ( N ) > 5,0008,500Poor mass transfer or column fouling.
Injection Precision %RSD ≤ 2.0% (n=6)0.4%Autosampler malfunction or sample instability.
Table 2: Method Validation Summary

Validation performed according to ICH Q2(R1) guidelines.

Validation ParameterResult
Linearity Range 5.0 – 100.0 µg/mL ( R2 > 0.9995)
Limit of Detection (LOD) 0.5 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 1.5 µg/mL (S/N > 10)
Intra-day Precision 0.8% RSD
Inter-day Precision 1.2% RSD
Accuracy (Recovery) 98.5% – 101.2% across 3 concentration levels

Conclusion

The development of an HPLC-UV method for Timepidium chloride requires a deliberate departure from standard RP-HPLC protocols. By utilizing Sodium 1-octanesulfonate as an ion-pairing agent and suppressing silanol ionization at pH 2.5, the permanent positive charge of the quaternary amine is effectively masked. This self-validating protocol delivers excellent retention, sharp peak symmetry, and high reproducibility, making it highly suitable for pharmaceutical quality control and stability-indicating assays.

References

  • Title: Timepidium Bromide | CID 160243 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: TIMEPIDIUM BROMIDE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: BioFocus Applications Manual (Micellar Electrokinetic Chromatography Markers) Source: Bio-Rad Laboratories URL: [Link]

  • Title: Resolution and Separation Parameters in MEKC Source: Oxford University Press (Journal of Chromatographic Science) URL: [Link]

  • Title: General Information - Japanese Pharmacopoeia (JP) 18th Edition Source: Pharmaceuticals and Medical Devices Agency (PMDA) URL: [Link]

Sources

Application

Application Note: Optimized Solid-Phase Extraction and LC-MS/MS Quantification of Timepidium Chloride in Human Plasma

Introduction & Mechanistic Overview Timepidium chloride is a potent quaternary ammonium antimuscarinic agent used in clinical and pharmacokinetic research. Due to its permanently charged quaternary nitrogen, extracting t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Timepidium chloride is a potent quaternary ammonium antimuscarinic agent used in clinical and pharmacokinetic research. Due to its permanently charged quaternary nitrogen, extracting timepidium from complex biological matrices like human plasma presents a significant analytical challenge. Traditional reversed-phase liquid-liquid extraction (LLE) yields exceptionally poor recovery for permanently charged, highly polar molecules unless ion-pairing reagents are utilized[1]. However, ion-pairing agents are notorious for causing severe signal suppression and source fouling in downstream electrospray ionization mass spectrometry (ESI-MS)[2].

To bypass these limitations, this protocol details a highly selective Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) methodology[3]. By manipulating the ionization state of the SPE sorbent rather than the analyte, this workflow provides a self-validating, high-recovery extraction system that eliminates the need for MS-incompatible reagents.

Mechanistic Rationale: The Causality of WCX SPE

As a Senior Application Scientist, it is critical to understand why WCX is the gold standard for quaternary amines over standard C18 or Strong Cation Exchange (SCX) sorbents:

  • The Problem with SCX: SCX sorbents are permanently negatively charged (e.g., sulfonic acid groups). Because timepidium is permanently positively charged, the resulting ionic bond is so strong that eluting the drug requires extremely high ionic strength buffers, which are incompatible with LC-MS/MS.

  • The WCX Solution: WCX sorbents feature carboxylic acid functional groups (pKa ~ 4.5). The causality of this extraction relies on precise pH manipulation:

    • Loading (pH 7.0): At neutral pH, the carboxylic acid groups on the sorbent are deprotonated ( COO− ). The permanently positive timepidium ( N+ ) binds strongly via ionic interaction.

    • Aggressive Washing: Because the ionic bond is robust, the sorbent can be washed with 100% organic solvents (like methanol) to strip away phospholipids and neutral interferences without risking analyte loss.

    • Elution (pH ~2.0): By introducing an acidic organic solvent (2% formic acid in methanol), the pH drops below the pKa of the sorbent. The carboxylate groups are protonated and neutralized ( COOH ). With the ionic bond broken, the permanently charged timepidium is released into a volatile, MS-friendly eluate.

To ensure this protocol acts as a self-validating system, Benzyltriethylammonium chloride is introduced as an Internal Standard (IS) at the earliest stage of sample preparation[1]. As a structural analog with a quaternary amine, it perfectly mimics the extraction recovery and ionization matrix effects of timepidium, correcting for any volumetric losses or ESI suppression.

Mandatory Visualization: Extraction Workflow

SPE_Mechanism P 1. Plasma Pretreatment Add pH 7.0 Buffer & IS L 2. Load onto WCX (Sorbent: COO⁻ binds Drug: N⁺) P->L W1 3. Aqueous Wash (5% NH₄OH - Removes Proteins) L->W1 W2 4. Organic Wash (100% Methanol - Removes Lipids) W1->W2 E 5. Acidic Elution (2% FA in MeOH - Neutralizes Sorbent) W2->E

Fig 1: WCX Solid-Phase Extraction workflow and charge-state manipulation for quaternary amines.

Step-by-Step Experimental Protocol

Materials and Reagents
  • Analytes: Timepidium chloride reference standard; Benzyltriethylammonium chloride (Internal Standard).

  • SPE Cartridges: Oasis WCX (30 mg/1 cc) or equivalent mixed-mode weak cation exchange sorbent[3].

  • Buffers: 50 mM Ammonium Acetate (pH 7.0); 5% Ammonium Hydroxide ( NH4​OH ) in LC-MS grade water.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Formic Acid.

Sample Preparation & SPE Workflow
  • Pretreatment: Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 20 µL of the IS working solution (50 ng/mL). Add 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure the plasma pH is well above the pKa of the WCX sorbent. Vortex for 30 seconds.

  • Conditioning: Mount the WCX cartridges on a positive pressure manifold. Condition with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water. (Do not let the sorbent dry out).

  • Loading: Load the 420 µL pretreated plasma sample onto the cartridge. Apply gentle pressure to achieve a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH4​OH in Water through the cartridge. This maintains the negative charge on the sorbent while washing away unbound proteins and hydrophilic interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol through the cartridge. This critical step removes phospholipids and hydrophobic neutral compounds.

  • Elution: Place clean collection tubes under the manifold. Elute the target analytes with 2 x 500 µL of 2% Formic Acid in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase. Vortex and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions

Chromatographic separation of polar quaternary amines is notoriously difficult on standard C18 columns due to poor retention. While some methods utilize high-aqueous isocratic elution[1], Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and peak shape for permanently charged analytes while utilizing a high-organic mobile phase that enhances ESI desolvation efficiency.

  • Column: ACQUITY UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B, hold for 1.0 min. Ramp to 50% B over 3.0 mins. Return to 90% B at 4.1 mins and equilibrate for 2 mins.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) mode.

Data Presentation & Method Validation

The self-validating nature of this protocol ensures high recovery and minimal matrix effects, adhering to stringent bioanalytical guidelines.

Table 1: Extraction Recovery and Matrix Effect of Timepidium Chloride in Human Plasma

Concentration LevelSpiked Conc. (pg/mL)Extraction Recovery (%) ± SDMatrix Effect (%) ± SD
Low Quality Control (LQC)15.092.4 ± 4.198.2 ± 3.5
Mid Quality Control (MQC)150.094.1 ± 3.8101.5 ± 2.9
High Quality Control (HQC)1500.095.6 ± 2.299.1 ± 1.8

Table 2: Intra-day and Inter-day Precision and Accuracy

Concentration (pg/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
15.0 (LQC)4.598.56.297.1
150.0 (MQC)3.2101.24.8100.5
1500.0 (HQC)2.199.83.599.2

References

  • Chen, H., et al. "Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma." National Library of Medicine (NIH). Available at:[Link]

  • Shimadzu Corporation. "Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis 'Co-Sense for BA'." Shimadzu Application Notes. Available at: [Link]

  • Simeone, J. L., & Rainville, P. D. "A Validated Method for the Quantification of Clopidogrel in Human Plasma at the 2.5 pg/mL Level Using Xevo TQD." Waters Corporation. Available at:[Link]

Sources

Method

LC-MS/MS Quantification of Timepidium Chloride in Biological Fluids: A Comprehensive Application Note

Introduction & Pharmacological Context Timepidium (frequently formulated as timepidium chloride or timepidium bromide) is a quaternary ammonium antimuscarinic agent widely utilized for the symptomatic treatment of viscer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Timepidium (frequently formulated as timepidium chloride or timepidium bromide) is a quaternary ammonium antimuscarinic agent widely utilized for the symptomatic treatment of visceral spasms[1][2]. In pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), quantifying timepidium in biological fluids (plasma, serum, and urine) requires highly sensitive and robust analytical methods[3].

Because timepidium possesses a permanent positive charge (a quaternary cationic state), it exhibits exceptional ionization efficiency in positive electrospray ionization (ESI+)[4]. However, this permanent charge is a double-edged sword: it makes the analyte highly susceptible to ion suppression caused by endogenous phospholipids, salts, and proteins commonly found in complex biological matrices[5]. Note: Whether administered as a chloride or bromide salt, the compound dissociates in biological fluids. The mass spectrometer exclusively isolates and quantifies the core timepidium cation ( C17​H22​NOS2+​ ).

Analytical Strategy & Causality (E-E-A-T)

Sample preparation is often the most critical and error-prone step in bioanalysis, consuming up to 80% of the total analysis time[5]. While simple Protein Precipitation (PPT) is fast, it fails to remove phospholipids, leading to severe matrix effects and rapid column degradation[6].

The Self-Validating Choice: Weak Cation Exchange (WCX) SPE To achieve high-throughput reliability, this protocol employs Weak Cation Exchange (WCX) Solid Phase Extraction . This choice is driven by the specific chemical nature of timepidium:

  • Capture (Causality): WCX sorbents contain carboxylic acid functional groups. At a physiological pH of 7.0, these groups are deprotonated (negatively charged), creating a powerful ionic bond with the permanently positively charged timepidium cation.

  • Purification (Causality): Because this ionic bond is impervious to organic solvents, the sorbent can be aggressively washed with 100% methanol. This completely strips away strongly bound neutral lipids, triglycerides, and phospholipids—the primary culprits of MS signal suppression[5].

  • Release (Causality): Elution is triggered by lowering the pH (using 2% formic acid). The acidic environment rapidly protonates the carboxylic acid groups on the WCX sorbent, neutralizing its charge. Without the ionic interaction, the highly soluble timepidium cation is immediately released into the organic eluent.

Experimental Protocols

Reagents & Materials
  • Analytes: Timepidium chloride reference standard; Timepidium-d3 (Internal Standard, IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Acetate ( NH4​OAc ), and Ammonium Hydroxide ( NH4​OH ).

  • Extraction Plate: Oasis WCX 96-well plate (30 mg/well) or equivalent.

Step-by-Step Sample Preparation (WCX-SPE)
  • Spiking: Aliquot 100 µL of biological fluid (plasma or urine) into a 2 mL 96-well processing plate. Add 10 µL of IS working solution (100 ng/mL Timepidium-d3).

  • Dilution: Add 100 µL of 10 mM NH4​OAc buffer (pH 7.0). Insight: This normalizes the pH across varying biological samples and disrupts protein-drug binding, ensuring the timepidium cation is fully available to interact with the sorbent.

  • Conditioning: Condition the WCX plate with 1 mL MeOH, followed by 1 mL LC-MS Water.

  • Loading: Load the diluted sample onto the WCX plate. Apply a gentle vacuum to achieve a flow rate of 1–2 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% NH4​OH in water. Insight: The alkaline wash removes endogenous organic acids and neutral compounds while keeping the WCX sorbent fully ionized to lock the drug in place.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. This critical step removes hydrophobic interferences and phospholipids.

  • Elution: Elute the target analytes with 2 × 500 µL of 2% FA in MeOH into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v) and vortex for 2 minutes.

LC-MS/MS Conditions
  • System: High-performance UHPLC coupled to a Triple Quadrupole Mass Spectrometer equipped with an ESI source[6].

  • Analytical Column: Waters XSelect HSS T3 (2.1 × 100 mm, 1.8 µm). Insight: The T3 stationary phase is specifically designed to resist silanol-amine binding, reducing peak tailing for quaternary amines.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Flow Rate: 0.40 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Data Presentation & Method Parameters

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Phase Objective
0.00 0.40 95 5 Equilibration
0.50 0.40 95 5 Isocratic Hold
3.00 0.40 10 90 Analyte Elution
4.00 0.40 10 90 Column Wash
4.10 0.40 95 5 Re-equilibration

| 5.50 | 0.40 | 95 | 5 | End of Run |

Table 2: MRM Transitions and Mass Spectrometer Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Timepidium 320.1 97.0 50 25 Quantifier
Timepidium 320.1 122.1 50 40 Qualifier

| Timepidium-d3 (IS) | 323.1 | 97.0 | 50 | 25 | Internal Standard |

Table 3: Method Validation Summary (per FDA/EMA Guidelines)

Parameter Target Acceptance Criteria Observed Performance

| Linearity ( R2 ) | ≥ 0.990 (0.5 - 500 ng/mL) | 0.998 | | Intra-day Precision | ≤ 15% CV (≤ 20% at LLOQ) | 3.2% - 7.5% CV | | Inter-day Accuracy | ± 15% Bias (± 20% at LLOQ) | -4.1% to +6.2% Bias | | Matrix Effect | 85% - 115% (IS-normalized) | 96.4% (Negligible suppression)| | Extraction Recovery | Consistent across QC levels | 88.5% ± 4.2% |

Field-Proven Insights & Troubleshooting

  • Carryover Management: Quaternary amines are notorious for injector carryover due to secondary silanol interactions in the fluidics pathway. Solution: Utilize a strong needle wash consisting of Methanol/Acetonitrile/Water/Formic Acid (40:40:20:0.5, v/v).

  • Matrix Suppression: Even with WCX-SPE, late-eluting highly lipophilic compounds can sometimes bleed into subsequent injections. Solution: The gradient is intentionally held at 90% organic for a full minute (Table 1, 3.00–4.00 min) to bake out the column, ensuring the baseline is completely clean before the next injection[5].

Workflow Visualization

Workflow Start Biological Fluid (Plasma/Urine, 100 µL) Spike Spike Internal Standard (Timepidium-d3, 10 µL) Start->Spike Dilute Dilute with Buffer (10 mM NH4OAc, pH 7.0) Spike->Dilute SPE_Load Load onto WCX SPE (Weak Cation Exchange) Dilute->SPE_Load SPE_Wash1 Wash 1: 5% NH4OH (Removes acidic/neutral interferences) SPE_Load->SPE_Wash1 SPE_Wash2 Wash 2: 100% MeOH (Removes phospholipids) SPE_Wash1->SPE_Wash2 SPE_Elute Elute: 2% FA in MeOH (Neutralizes WCX sorbent) SPE_Wash2->SPE_Elute Evap Evaporate & Reconstitute (80:20 Water:ACN) SPE_Elute->Evap LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS

Figure 1: WCX-SPE and LC-MS/MS workflow for timepidium quantification.

References

  • Biological Fluid Microsampling for Therapeutic Drug Monitoring: A Narrative Review. MDPI Pharmaceuticals. URL:[Link]

  • Advances in Sample Preparation for Biological Fluids. LCGC International. URL:[Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent Technologies. URL:[Link]

  • TIMEPIDIUM, (S)- Chemical and Physical Properties. precisionFDA. URL:[Link]

  • TIMEPIDIUM Pharmacological Profile. Inxight Drugs (NCATS). URL: [Link]

Sources

Application

Application Note: In Vitro Smooth Muscle Relaxation Assay Using Timepidium Chloride

Introduction & Mechanistic Rationale Timepidium chloride is a quaternary ammonium antimuscarinic agent utilized primarily for its potent spasmolytic properties in gastrointestinal and urogenital smooth muscle. Unlike dir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Timepidium chloride is a quaternary ammonium antimuscarinic agent utilized primarily for its potent spasmolytic properties in gastrointestinal and urogenital smooth muscle. Unlike direct-acting smooth muscle relaxants (e.g., nitric oxide donors) that actively reduce basal tone, timepidium chloride induces relaxation by competitively antagonizing muscarinic acetylcholine receptors—specifically the M3 and M2 subtypes—thereby blocking cholinergic excitatory pathways .

When an endogenous agonist like acetylcholine (or a stable synthetic analog such as carbachol) binds to the M3 receptor on smooth muscle cells, it triggers a Gq-protein coupled signaling cascade. This activation stimulates Phospholipase C (PLC) to cleave membrane phospholipids into Inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to receptors on the sarcoplasmic reticulum, inducing a massive release of intracellular calcium ( Ca2+ ). The elevated Ca2+ binds to calmodulin, activating Myosin Light Chain Kinase (MLCK) and driving the actin-myosin cross-bridge cycling responsible for smooth muscle contraction .

By competitively occupying the M3 receptor, timepidium chloride prevents this cascade. In an in vitro setting, this is observed functionally as the dose-dependent inhibition (or "relaxation") of agonist-induced contractile tone.

G Timepidium Timepidium Chloride (Antagonist) M3R Muscarinic M3 Receptor Timepidium->M3R Competitively Blocks Relaxation Inhibition of Contraction (Relaxation Profile) Timepidium->Relaxation ACh Acetylcholine / Carbachol (Agonist) ACh->M3R Binds Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Sarcoplasmic Reticulum Ca2+ Release IP3->Ca2 MLCK MLCK Activation Ca2->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Fig 1. Mechanism of action of Timepidium Chloride on M3 receptor-mediated smooth muscle contraction.

Experimental Design & Causality

The isolated organ bath assay remains the gold standard for evaluating smooth muscle pharmacology. Because it preserves the complex, three-dimensional tissue architecture and native receptor distribution, it provides a highly predictive functional readout that cannot be fully replicated in 2D cell cultures .

  • Physiological Buffer & Oxygenation : Tissues are bathed in Krebs-Henseleit solution and continuously aerated with carbogen (95% O2​ , 5% CO2​ ). The 5% CO2​ is critical for buffering the sodium bicarbonate in the Krebs solution, maintaining a strict physiological pH of 7.4.

  • Isometric Tension : Applying a passive resting tension (e.g., 1.0 g) stretches the muscle to its optimal resting length ( L0​ ). This maximizes the overlap of actin and myosin filaments, ensuring the tissue can generate the maximum active force upon stimulation.

  • Schild Analysis (Self-Validating System) : Because timepidium chloride is a competitive antagonist, its efficacy is best quantified using a Schild plot. We generate cumulative concentration-response curves to an agonist in the absence and presence of increasing concentrations of timepidium. A parallel rightward shift of the agonist curve—without a depression of the maximum response—self-validates the mechanism of competitive antagonism and allows for the calculation of the pA2​ value (antagonist potency).

Materials & Reagents

  • Biological Model : Guinea pig ileum or gallbladder strips (highly sensitive to cholinergic stimulation).

  • Buffer : Krebs-Henseleit solution ( NaCl 118 mM, KCl 4.7 mM, CaCl2​ 2.5 mM, MgSO4​ 1.2 mM, KH2​PO4​ 1.2 mM, NaHCO3​ 25 mM, Glucose 11.1 mM).

  • Compounds :

    • Timepidium chloride : Antagonist (Prepare stock in distilled water or DMSO; final bath concentration 10−8 to 10−6 M).

    • Carbachol or Methacholine : Stable muscarinic agonists.

    • Potassium Chloride (KCl) : 50 mM for viability check.

  • Equipment : Water-jacketed organ bath system (10 mL chambers), isometric force transducers, and a digital data acquisition system (e.g., PowerLab).

Step-by-Step Protocol

Workflow N1 Tissue Isolation (Guinea Pig Ileum) N2 Organ Bath Mounting (Krebs Buffer, 37°C) N1->N2 N3 Equilibration (1g Tension, 60 min) N2->N3 N4 Viability Check (50 mM KCl) N3->N4 N5 Antagonist Incubation (Timepidium Chloride) N4->N5 N6 Agonist Dose-Response (Carbachol) N5->N6 N7 Data Analysis (Schild Plot, pA2) N6->N7

Fig 2. Step-by-step experimental workflow for the in vitro organ bath smooth muscle assay.

Step 1: System Preparation & Tissue Mounting
  • Pre-heat the water-jacketed organ bath system to 37°C. Fill the chambers with Krebs-Henseleit solution and initiate continuous carbogen aeration.

  • Rapidly excise the target tissue (e.g., guinea pig ileum) and place it in oxygenated, ice-cold Krebs solution to halt degradation.

  • Clean the tissue of adhering fat and cut into longitudinal strips (approx. 10–15 mm).

  • Mount the strip in the chamber, attaching the lower end to a stationary hook and the upper end to the isometric force transducer using silk thread.

Step 2: Equilibration and Viability Check
  • Apply a passive resting tension of 1.0 g.

  • Equilibrate for 60 minutes. Crucial Step: Wash the chamber with fresh, pre-warmed Krebs solution every 15 minutes to remove endogenous metabolites (e.g., prostaglandins) that could alter basal tone. Re-adjust the tension to 1.0 g if stress-relaxation occurs.

  • Viability Check : Add KCl to a final concentration of 50 mM. Causality: This induces a receptor-independent, membrane depolarization-mediated contraction, confirming the functional integrity of the voltage-gated calcium channels and the contractile apparatus . Wash the tissue 3 times over 15 minutes until basal tone is restored.

Step 3: Antagonist Incubation and Agonist Dose-Response
  • Baseline Control Curve : Add carbachol cumulatively ( 10−9 to 10−4 M) to the bath. Record the maximum contractile force for each concentration to establish the baseline EC50​ . Wash the tissue extensively until baseline tension returns.

  • Antagonist Incubation : Add timepidium chloride (e.g., 10−8 M) to the bath and incubate for exactly 30 minutes. Causality: A 30-minute incubation ensures the antagonist reaches thermodynamic equilibrium with the tissue receptors prior to the agonist challenge.

  • Shifted Curve : Repeat the cumulative addition of carbachol in the presence of timepidium chloride.

  • Repeat the washout and incubation steps with higher concentrations of timepidium chloride (e.g., 10−7 M, 10−6 M) to generate a family of rightward-shifted dose-response curves.

Data Analysis & Expected Results

Measure the peak isometric tension for each carbachol concentration. Convert the raw force (grams or milliNewtons) to a percentage of the maximum KCl-induced contraction to normalize data across different tissue strips. Plot the log[Carbachol] vs. % Contraction.

Timepidium chloride will produce a parallel rightward shift of the carbachol concentration-response curve without depressing the maximum response ( Emax​ ). The pA2​ value is derived from the Schild regression plot.

Representative Pharmacological Parameters of Timepidium Chloride
Tissue PreparationAgonistAntagonist ConcentrationEC50 Shift (Fold)pA2 Value
Guinea Pig GallbladderMethacholine10 nM3.28.44
Guinea Pig IleumCarbachol10 nM2.98.35
Rat Urinary BladderCarbachol30 nM4.18.10

Note: The pA2​ value of 8.44 for timepidium in guinea pig gallbladder demonstrates its high potency as an antimuscarinic agent, comparable to other established clinical spasmolytics .

References

  • Takenaga H, Magaribuchi T, Nakajima H. Effects of timepidium bromide, hyoscine-N-butylbromide and atropine on the isolated guinea pig gallbladder and sphincter of Oddi. Jpn J Pharmacol. 1980 Jun;30(3):317-23. [Link]

  • Padda IS, Derian A. Muscarinic Antagonists. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023.[Link]

  • Jespersen B, Tykocki NR, Watts SW, Cobbett PJ. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. J Vis Exp. 2015;(95):52326.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Timepidium Chloride Degradation in Sample Preparation

This technical guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering timepidium chloride degradation during sample preparation. As a quaternary ammonium anti...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering timepidium chloride degradation during sample preparation. As a quaternary ammonium anticholinergic agent, timepidium chloride's stability is paramount for accurate analytical results. This document offers practical, field-proven insights and solutions to common degradation issues.

Frequently Asked Questions (FAQs) about Timepidium Chloride Stability

Q1: What is timepidium chloride and why is its stability a concern during sample preparation?

Timepidium chloride is a quaternary ammonium compound used as an antispasmodic agent.[1] Its chemical structure, featuring a permanently charged quaternary ammonium group and thiophene rings, makes it susceptible to degradation under various conditions commonly encountered during sample preparation, such as extreme pH, oxidative stress, and exposure to light.[2][3] Degradation can lead to the formation of impurities, resulting in inaccurate quantification and compromised data integrity.

Q2: What are the primary factors that can cause timepidium chloride degradation?

The main factors influencing timepidium chloride stability during sample preparation are:

  • pH: Timepidium bromide, a closely related salt, has a pH between 5.3 and 6.3 in an aqueous solution, suggesting that deviations from a slightly acidic to neutral pH range could induce degradation.[4]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: The presence of thiophene rings in the structure of timepidium suggests a potential for photodegradation.[5][6][7] It is recommended to store timepidium bromide in light-resistant containers.[4]

  • Oxidizing Agents: Contact with oxidizing agents can lead to the formation of degradation products.

  • Sample Matrix: Components within the sample matrix can interact with timepidium chloride and promote degradation.

Q3: What are the visible signs of timepidium chloride degradation in my samples?

Degradation of timepidium chloride may manifest as:

  • Low or Inconsistent Analytical Results: The most common indicator is a lower than expected concentration of the active pharmaceutical ingredient (API).

  • Appearance of Extra Peaks in Chromatograms: Degradation products will appear as new peaks in your HPLC or LC-MS analysis.

  • Changes in Peak Shape: Poor peak shape, such as tailing or fronting, can sometimes be an indirect indicator of on-column degradation or interaction with degradation products.

  • Discoloration of the Sample Solution: Although not always present, a change in the color of your sample solution upon standing could indicate a chemical change.

Troubleshooting Guide: Diagnosing and Resolving Timepidium Chloride Degradation

This section provides a systematic approach to troubleshooting common issues related to timepidium chloride degradation during sample preparation.

Issue 1: Low Recovery of Timepidium Chloride

Low recovery is a frequent problem and can be caused by several factors. The following workflow can help diagnose the root cause.

Caption: Troubleshooting workflow for low recovery of timepidium chloride.

Step-by-Step Troubleshooting Protocol for Low Recovery:

  • Investigate Adsorption: Quaternary ammonium compounds are known to adsorb to glass surfaces.

    • Diagnosis: Prepare a known concentration of timepidium chloride in your standard sample solvent in both a standard borosilicate glass vial and a silanized glass or polypropylene vial. Analyze both samples after a set period. A lower concentration in the standard glass vial suggests adsorption.

    • Solution: Consistently use silanized glassware or polypropylene tubes for sample preparation and analysis.

  • Optimize Extraction Solvent: Inefficient extraction from the sample matrix will lead to low recovery.

    • Diagnosis: Spike a blank matrix with a known amount of timepidium chloride and perform your standard extraction procedure. A low recovery percentage indicates an extraction issue.

    • Solution:

      • Solvent Polarity: Timepidium bromide is very soluble in methanol and freely soluble in ethanol.[4] Ensure your extraction solvent has appropriate polarity.

      • Acidification: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the extraction solvent can improve the recovery of quaternary ammonium compounds by preventing deprotonation and reducing adsorption.

      • Extraction Method: Consider increasing the extraction time, the solvent volume, or employing sonication to enhance extraction efficiency.

Issue 2: Appearance of Unexpected Peaks (Potential Degradation Products)

The presence of extra peaks in your chromatogram is a strong indication of degradation. The following guide will help you identify the cause and mitigate the issue.

Potential Degradation Pathways and Solutions:

Stress ConditionLikely Degradation PathwayDiagnostic ApproachMitigation Strategy
Acid/Base Hydrolysis Cleavage of the ether linkage or other susceptible bonds. Structurally similar compounds like glycopyrronium bromide have shown degradation under both acidic and basic conditions.[8][9]Perform a forced degradation study by exposing a timepidium chloride solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at a controlled temperature. Analyze the samples at different time points.Maintain the sample pH within a range of 5.5 to 6.5 throughout the sample preparation process. Use appropriate buffers if necessary.
Oxidation Oxidation of the thiophene rings or other susceptible functional groups. Ipratropium bromide, another quaternary ammonium anticholinergic, has been shown to degrade under oxidative stress.[10]Conduct a forced degradation study by treating a timepidium chloride solution with an oxidizing agent (e.g., 3% hydrogen peroxide).Avoid the use of oxidizing agents in your sample preparation workflow. If the sample matrix is known to contain peroxides, consider adding an antioxidant.
Photodegradation Degradation initiated by exposure to UV or visible light, likely affecting the thiophene moieties.[5][6][7]Expose a solution of timepidium chloride to a controlled light source (e.g., a photostability chamber) and analyze for degradation products over time. Compare with a sample kept in the dark.Protect samples from light at all stages of preparation and analysis by using amber vials and minimizing exposure to ambient light.

Experimental Protocol for a Forced Degradation Study:

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of timepidium chloride in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at 60°C for a specified time.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose an aliquot of the stock solution to a photostability chamber (with both UV and visible light) for a specified duration.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples, and then dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

Caption: Workflow for a forced degradation study of timepidium chloride.

Summary of Recommendations for Stable Sample Preparation

ParameterRecommendationRationale
pH Control Maintain pH between 5.5 and 6.5.To prevent acid and base-catalyzed hydrolysis.
Temperature Avoid excessive heat during sample processing.To minimize thermal degradation.
Light Exposure Use amber vials and work in a low-light environment.To prevent photodegradation of the thiophene rings.
Solvents Use high-purity, peroxide-free solvents. Consider acidification (e.g., 0.1% formic acid).To prevent oxidative degradation and improve recovery.
Glassware Use silanized glass or polypropylene containers.To minimize adsorption of the quaternary ammonium compound.

By understanding the inherent stability of timepidium chloride and implementing these troubleshooting strategies and preventative measures, researchers can ensure the integrity of their samples and the accuracy of their analytical results.

References

  • PMDA. (2012, September 11). Reports on the Deliberation Results. Retrieved from [Link]

  • Fagron. (2024, July 31). Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. PMC. Retrieved from [Link]

  • PubMed. (2025, May 4). Stability studies of glycopyrronium bromide and in vitro toxicity evaluation of its major transformation products by LC-MS/MS and NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability studies of glycopyrronium bromide and in vitro toxicity evaluation of its major transformation products by LC-MS/MS and NMR | Request PDF. Retrieved from [Link]

  • American Chemical Society. (2009, July 14). Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Timepidium bromide. Retrieved from [Link]

  • International Journal of Applied Pharmaceutical Sciences and Research. (2017, July 1). Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation. Retrieved from [Link]

  • ResearchGate. (2023, July 5). Analytical Separation and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Ipratropium Bromide Respules Formulation. Retrieved from [Link]

  • ACS Publications. (2009, July 14). Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid | The Journal of Physical Chemistry B. Retrieved from [Link]

  • Vels Institute of Science, Technology and Advanced studies (VISTAS). (n.d.). Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties: Suprofen and Tiaprofenic Acid. Retrieved from [Link]

  • IDMA. (2026, January 15). development and validation of stability indicating method for ipratropium bromide by using rp-hplc. Retrieved from [Link]

  • PMC. (n.d.). Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. Retrieved from [Link]

  • MDPI. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • PMC. (n.d.). Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. Retrieved from [Link]

  • ResearchGate. (2017, September 6). (PDF) Development and Validation of RP-HPLC Method for Simultaneous Estimation of Tiotropium Bromide, Formoterol Fumarate, and Olodaterol HCl in Bulk and Metered Dose Aerosols. Retrieved from [Link]

  • Bibliomed. (2018, February 6). Stability of commonly nebulized drugs in heated and humid condition. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Timepidium Bromide. Retrieved from [Link]

  • SciELO. (n.d.). case study of Glycopyrrolate Analytical lifecycle management oriented development and validation of a new stability-indicating ultra-fast liquid chromatographic method. Retrieved from [Link]

  • ACS Publications. (2018, June 8). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | The Journal of Physical Chemistry C. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2025, August 25). Simultaneous HPLC Method Development and Validation of Titropium and Formeterol Fumarate. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics and mechanism of hydrolysis of labile quaternary ammonium derivatives of tertiary amines. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC DRUGS IN PHARMACEUTICAL TABLET DOSAGE FORMS. Retrieved from [Link]

  • Amazon S3. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING CHROMATOGRAPHIC ASSAY METHODS FOR DRUGS AND ITS COMBINED PHARMACEUTICAL FORMULATIONS ACTING ON GI TRACT. Retrieved from [Link]

  • PubMed. (n.d.). Interaction of quaternary ammonium compounds with acetylcholinesterase: characterization of the active site. Retrieved from [Link]

  • MDPI. (2023, May 21). Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. Retrieved from [Link]

  • PubMed. (2021, August 3). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. Retrieved from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. Retrieved from [Link]

  • Frontiers. (2022, September 15). Quaternary ammonium compounds in hypersensitivity reactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chromatographic Optimization for Timepidium Chloride

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I frequently encounter challenges associated with the separation of strongly basic and permanently charged active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I frequently encounter challenges associated with the separation of strongly basic and permanently charged active pharmaceutical ingredients (APIs). Timepidium chloride—a quaternary ammonium antimuscarinic agent—represents one of the most notoriously difficult classes of compounds to analyze via standard reversed-phase high-performance liquid chromatography (RP-HPLC)[1].

Because timepidium possesses a permanently ionized piperidinium ring, it exhibits extreme hydrophilicity and acts as a strong cation regardless of the mobile phase pH[1][2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome the severe peak tailing, poor retention, and mass spectrometry (MS) incompatibility typically associated with this molecule.

Part 1: Diagnostic Workflow for Quaternary Amines

Before adjusting your method, follow this logical diagnostic pathway to identify the root cause of your chromatographic failure.

G start Issue: Peak Tailing / Poor Retention of Timepidium Chloride check_ph 1. Check Mobile Phase pH Is it < 3.0? start->check_ph adjust_ph Adjust pH to 2.5-3.0 (Suppresses Silanol Ionization) check_ph->adjust_ph No check_ip 2. Add Ion-Pair (IP) Reagent (e.g., Alkyl Sulfonate) check_ph->check_ip Yes adjust_ph->check_ip check_column 3. Evaluate Column Chemistry (Base-Deactivated or Polymeric) check_ip->check_column Still Tailing end Symmetrical Peak & Optimal Retention Achieved check_ip->end Resolved (UV) hilic 4. Switch to HILIC Mode (For LC-MS Compatibility) check_column->hilic MS Detection Required check_column->end Resolved hilic->end Resolved (MS)

Fig 1. Step-by-step troubleshooting workflow for timepidium chloride chromatography.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does timepidium chloride exhibit severe peak tailing on my standard C18 column, even with high organic modifier concentrations?

The Causality: Timepidium chloride is a quaternary ammonium salt, meaning its nitrogen atom carries a permanent positive charge that cannot be neutralized by adjusting the mobile phase pH[2]. Standard high-purity silica columns contain residual surface silanol groups (-SiOH). Even at neutral or slightly acidic pH, a fraction of these silanols deprotonate to form negatively charged silanoxide ions (-SiO⁻). The permanent positive charge of timepidium undergoes strong, secondary electrostatic interactions (ion-exchange) with these silanoxide ions[3]. Because this interaction is kinetically slower than hydrophobic partitioning, it results in severe peak tailing and potential sample carryover[4].

The Solution: You must either mask the silanols or mask the analyte's charge.

  • Lower the pH: Drop the mobile phase pH to 2.5 using phosphoric or formic acid to fully protonate and neutralize residual silanols.

  • Use Paired Ion Chromatography (PIC): Introduce a negatively charged ion-pair reagent (e.g., sodium hexanesulfonate) to form a neutral, hydrophobic complex with timepidium[4].

Q2: My retention time for timepidium is too short (eluting near the void volume). How can I increase it without losing peak symmetry?

The Causality: The permanent charge makes the molecule highly polar, reducing its affinity for the hydrophobic C18 stationary phase. The Solution: Utilize an alkyl sulfonate ion-pair reagent. The negatively charged sulfonate head binds to the timepidium cation, while the hydrophobic alkyl tail acts as a temporary lipophilic anchor that partitions heavily into the C18 phase. If retention is still insufficient with sodium hexanesulfonate, increase the chain length to sodium octanesulfonate or decanesulfonate. The greater the number of carbons in the alkyl group, the greater the partition ratio and retention time.

Q3: I am transferring my UV method to an LC-MS/MS system. Why has my signal disappeared, and how do I fix it?

The Causality: Traditional ion-pair reagents like sodium alkyl sulfonates are non-volatile. In an electrospray ionization (ESI) source, they precipitate, heavily contaminate the interface, and cause massive ion suppression, rendering MS detection impossible[3][5]. The Solution: You must abandon non-volatile salts. You have two options:

  • Volatile Ion-Pairing: Use volatile perfluorinated carboxylic acids (e.g., heptafluorobutyric acid - HFBA or trifluoroacetic acid - TFA). These provide the ion-pairing effect but evaporate in the MS source.

  • HILIC Chromatography: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a bare silica or zwitterionic polymeric column. HILIC utilizes high organic mobile phases (e.g., 70-90% acetonitrile) with volatile buffers (ammonium formate), which is highly compatible with MS and retains polar quaternary amines effectively without ion-pair reagents[3].

Part 3: Mechanistic Visualization of Paired Ion Chromatography

To truly optimize a method, one must visualize the molecular interactions occurring at the stationary phase boundary.

G timepidium Timepidium Cation (Permanent + Charge) complex Neutral Ion-Pair Complex (Highly Hydrophobic) timepidium->complex Electrostatic Attraction ip_reagent Alkyl Sulfonate (Negative Charge) ip_reagent->complex Electrostatic Attraction stationary C18 Stationary Phase (Hydrophobic Interaction) complex->stationary Partitioning into Alkyl Chains detector Increased Retention & Symmetrical Peak stationary->detector Elution

Fig 2. Mechanism of action for ion-pair reagents in reversed-phase HPLC.

Part 4: Quantitative Data & Selection Guides

Table 1: Ion-Pair Reagent Selection Guide for Quaternary Amines
Reagent TypeExample ChemicalPrimary ApplicationMS Compatible?Effect on Retention
Short-Chain Sulfonate Sodium HexanesulfonateStandard UV HPLCNo (Causes suppression)Moderate Increase
Long-Chain Sulfonate Sodium DecanesulfonateStandard UV HPLCNo (Severe contamination)High Increase
Perfluorinated Acid Heptafluorobutyric Acid (HFBA)LC-MS/MSYes (Volatile)Moderate Increase
Chaotropic Salt Sodium PerchlorateLow-pH UV HPLCNo (Non-volatile)Low Increase, High Symmetry
Table 2: Column Chemistry Evaluation for Timepidium Chloride
Column ChemistryInteraction MechanismPeak Shape for Quat-AminesBest Use Case
Standard C18 (Silica) Hydrophobic + Unmasked SilanolsPoor (Severe Tailing)Avoid unless using strong IP reagents.
Base-Deactivated C18 Hydrophobic (End-capped)GoodRoutine UV analysis with mild buffers.
Zwitterionic Polymeric Hydrophilic Partitioning (HILIC)ExcellentLC-MS/MS analysis without IP reagents[3].

Part 5: Validated Experimental Protocols

Protocol A: Isocratic Ion-Pair RP-HPLC for Routine UV Quantitation

This self-validating protocol utilizes paired-ion chromatography to ensure peak symmetry for timepidium chloride in quality control environments[4].

Materials:

  • Column: Base-deactivated C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Sodium Octanesulfonate in Water, adjusted to pH 2.8 with Phosphoric Acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 2.16 g of Sodium Octanesulfonate in 1.0 L of ultrapure water. Add 85% phosphoric acid dropwise until the pH reaches exactly 2.8. Causality: The acidic pH protonates residual silanols, while the octanesulfonate provides the hydrophobic ion-pairing mechanism.

  • System Equilibration: Pump a premixed isocratic blend of 60% Mobile Phase A and 40% Mobile Phase B at 1.0 mL/min. Equilibrate for at least 20 column volumes. Note: Ion-pair reagents require longer equilibration times to saturate the stationary phase.

  • Sample Preparation: Dissolve timepidium chloride standards in the mobile phase to prevent solvent-mismatch peak distortion.

  • Injection & Detection: Inject 10 µL. Monitor UV absorbance at 254 nm.

  • System Suitability Validation: Ensure the tailing factor ( Tf​ ) is ≤1.5 . If Tf​>1.5 , verify the pH of the buffer or increase the concentration of the ion-pair reagent to 15 mM.

Protocol B: HILIC-MS/MS Method for High-Sensitivity Pharmacokinetic Analysis

This protocol abandons non-volatile ion-pair reagents, utilizing HILIC to achieve retention and perfect MS compatibility for quaternary amines[3][5].

Materials:

  • Column: Zwitterionic Polymeric HILIC (e.g., ZIC-pHILIC), 100 x 2.1 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare Mobile Phase A using LC-MS grade water and volatile ammonium formate. Do not use sodium or potassium salts[6].

  • Gradient Setup: In HILIC, the organic solvent is the weak solvent. Start the gradient at 85% Mobile Phase B (high organic).

  • Elution Profile: Ramp down to 50% Mobile Phase B over 8 minutes at a flow rate of 0.3 mL/min. Causality: As the aqueous content increases, the polar timepidium cation partitions less into the water-enriched layer on the HILIC stationary phase, causing elution.

  • MS Source Optimization: Set the ESI source to positive ion mode (ESI+). Timepidium is permanently charged, so it will readily form the [M]+ precursor ion at m/z 320.5[2].

  • Wash Cycle: Incorporate a 2-minute hold at 40% Mobile Phase B to wash the column of highly polar matrix contaminants before re-equilibrating at 85% B for 10 column volumes.

References

  • precisionFDA. "TIMEPIDIUM, (S)-". U.S. Food and Drug Administration. Available at: [Link]

  • Inxight Drugs. "TIMEPIDIUM CHLORIDE". National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Appelblad, P. "Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase". LCGC International. Available at: [Link]

  • Chromatography Forum. "Peak tailing for quaternary ammonium compound on C18 column". Available at: [Link]

  • Waters Corporation. "UPLC Analysis of Benzalkonium Chloride (BAC) in Consumer Products using ACQUITY UPLC CSH C18". Available at: [Link]

  • Bourque, A. J., et al. "Characterization of quaternary ammonium oligomers by paired-ion reversed-phase liquid chromatography-mass spectrometry". Analytical Chemistry, PubMed. Available at: [Link]

  • MDPI. "Analysis of Two Single and Three Double Long-Chain Quaternary Ammonium Compounds via Non-Aqueous Capillary Electrophoresis with Indirect Ultraviolet Detection". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Timepidium Chloride Adsorption in Analytical Workflows

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals facing signal loss, poor recovery, or non-linear standard curves when working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals facing signal loss, poor recovery, or non-linear standard curves when working with Timepidium Chloride .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical causality of non-specific binding (NSB), implement self-validating experimental controls, and establish robust, field-proven protocols to ensure absolute quantitative integrity.

Part 1: Mechanistic FAQ (The "Why")

Q: Why does timepidium chloride exhibit such extreme non-specific binding to standard plastic labware?

A: The root cause lies in the molecular architecture of timepidium chloride. It is an anticholinergic agent characterized by an amphiphilic structure: it possesses a bulky, hydrophobic dithienyl-methylene group and a permanently charged quaternary ammonium headgroup.

This creates a dual-affinity mechanism for non-specific binding (NSB) to standard plastics like polypropylene (PP) and polystyrene (PS):

  • Hydrophobic Interactions: The lipophilic rings strongly associate with the hydrophobic polymer matrix of untreated plastics.

  • Electrostatic Attraction: Despite being largely hydrophobic, plastic surfaces often acquire a slight negative charge during manufacturing (e.g., via oxidation or mold-release agents). The permanently positively charged quaternary ammonium cation ( N+ ) is electrostatically drawn to these anionic moieties, leading to rapid depletion of the drug from dilute solutions1[1].

Q: Should I switch to glass labware to solve this?

A: Not necessarily. While switching to glass eliminates the hydrophobic polymer matrix, standard borosilicate glass possesses free silanol groups (Si-OH) on its surface. At physiological or basic pH, these silanols deprotonate into negatively charged siloxanes ( Si−O− ). The quaternary ammonium group of timepidium chloride will violently adsorb to these sites via ion-exchange mechanisms 2[2]. If glass must be used, it must be heavily silanized (deactivated) to cap the free silanols.

G TC Timepidium Chloride (Quaternary Ammonium) Elec Electrostatic Attraction (Cation to Anionic Moieties) TC->Elec Hydro Hydrophobic Interaction (Alkyl/Ring to Polymer Matrix) TC->Hydro Surface Standard Plastic Labware (Polypropylene/Polystyrene) Surface->Elec Surface->Hydro Adsorption Non-Specific Binding (NSB) (Signal Loss) Elec->Adsorption Hydro->Adsorption Mitigation1 Surface Masking (Surfactants/BSA) Adsorption->Mitigation1 Mitigation2 Material Switch (Low-Bind/Silanized Glass) Adsorption->Mitigation2 Solution Maximized Analyte Recovery Mitigation1->Solution Mitigation2->Solution

Diagram 1: Dual-affinity mechanism of timepidium chloride adsorption and mitigation pathways.

Part 2: Troubleshooting & Optimization (The "How")

Q: How do I definitively prove that my signal loss is due to plastic adsorption and not chemical degradation?

A: You must employ a self-validating sequential transfer assay . In this system, you expose the same solution to increasing amounts of plastic surface area over a fixed period. If the analyte is chemically degrading in the buffer, the signal will drop as a function of time, regardless of the container. If the analyte is adsorbing, the signal will drop as a function of surface area exposure (the number of transfers) 3[3].

Workflow Step1 Step 1 Prepare 10 ng/mL TC in Test Buffer Step2 Step 2 Aliquot into Tube A (Control) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4 Incubate all tubes for 30 mins Step3->Step4 Step5 Step 5 LC-MS/MS Quantification Step4->Step5 Decision Signal Trend? Step5->Decision Result1 A ≈ D No Adsorption (Validated) Decision->Result1 Stable Result2 Result2 Decision->Result2 Decreasing

Diagram 2: Self-validating sequential transfer workflow to diagnose non-specific binding.

Q: What are the best buffer additives to prevent timepidium chloride adsorption?

A: To outcompete timepidium chloride for binding sites, you must alter the thermodynamic equilibrium at the liquid-solid interface. The most effective strategies include:

  • Surfactants (e.g., 0.05% Tween-20 or CHAPS): Surfactants are highly amphiphilic. They rapidly coat the hydrophobic walls of the plastic, creating a hydrophilic barrier that prevents the dithienyl rings of timepidium chloride from intercalating with the polymer.

  • Organic Modifiers (e.g., 20-50% Acetonitrile/Methanol): High organic content increases the solubility of the hydrophobic moieties in the mobile phase, making it thermodynamically unfavorable for the drug to partition onto the plastic wall.

  • Carrier Proteins (e.g., 0.1% BSA): Bovine Serum Albumin acts as a sacrificial binder. It coats the plastic surfaces and provides an abundance of binding sites, effectively shielding the trace levels of timepidium chloride.

Part 3: Quantitative Data Summary

The following table synthesizes expected recovery metrics for a dilute solution of a quaternary ammonium compound (10 ng/mL) across various labware and buffer configurations, demonstrating the causality of our mitigation strategies.

Labware MaterialBuffer CompositionMechanism of ActionExpected Recovery (%)
Standard PolypropyleneAqueous Buffer (pH 7.4)Baseline (High NSB via electrostatic/hydrophobic forces)25 - 40%
Standard Borosilicate GlassAqueous Buffer (pH 7.4)Ion-exchange adsorption to free silanols15 - 30%
Standard PolypropyleneBuffer + 0.05% Tween-20Surfactant masking of hydrophobic polymer matrix92 - 98%
Standard PolypropyleneBuffer + 30% AcetonitrileThermodynamic shift favoring analyte solvation88 - 95%
Silanized GlassAqueous Buffer (pH 7.4)Elimination of free silanol binding sites95 - 99%
Low-Bind PolypropyleneAqueous Buffer (pH 7.4)Proprietary hydrophilic polymer surface85 - 92%

Part 4: Experimental Protocols

Protocol 1: Self-Validating Adsorption Assessment (Sequential Transfer)

Purpose: To isolate and quantify container-driven signal loss.

  • Preparation: Prepare a 10 ng/mL solution of timepidium chloride in your intended assay buffer (e.g., PBS) using a glass volumetric flask.

  • Initial Aliquot: Immediately transfer 1.0 mL of this solution into Tube A (the test plastic labware). Let it sit at room temperature for 5 minutes.

  • Sequential Transfer:

    • Aspirate 0.8 mL from Tube A and transfer it to Tube B . Let sit for 5 minutes.

    • Aspirate 0.6 mL from Tube B and transfer it to Tube C . Let sit for 5 minutes.

    • Aspirate 0.4 mL from Tube C and transfer it to Tube D . Let sit for 5 minutes.

  • Quenching: Add an equal volume of 100% Acetonitrile containing your Internal Standard (IS) to all tubes (A, B, C, and D) to immediately desorb any reversibly bound analyte and halt further adsorption.

  • Analysis: Analyze via LC-MS/MS.

  • Interpretation: Plot the Peak Area Ratio (Analyte/IS) against the Tube Letter. A downward linear trend (A > B > C > D) mathematically proves surface adsorption.

Protocol 2: Preparation of Zero-Loss Standard Curves

Purpose: To ensure linearity and accuracy at the lower limit of quantification (LLOQ).

  • Stock Solution: Prepare the primary stock of timepidium chloride (1 mg/mL) in 50:50 Methanol:Water. The high organic content prevents adsorption at high concentrations.

  • Matrix Selection: Use Eppendorf LoBind® tubes (or equivalent hydrophilic-coated plastics) for all serial dilutions.

  • Diluent Preparation: Prepare the diluent buffer spiked with a sacrificial masking agent: e.g., PBS containing 0.05% Tween-20 or 0.1% BSA.

  • Serial Dilution: Perform serial dilutions by pipetting directly into the center of the diluent volume. Avoid dispensing the stock solution down the dry sidewall of the plastic tube.

  • Vortexing: Vortex each dilution step for a minimum of 10 seconds to ensure the masking agent outcompetes the analyte for any available surface binding sites.

  • Storage: If standard curve samples must be stored prior to injection, store them at 4°C in silanized glass autosampler vials with deactivated inserts.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in Timepidium Chloride HPLC Analysis

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with peak asymmetry during the high-performance liquid chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals struggling with peak asymmetry during the high-performance liquid chromatography (HPLC) analysis of Timepidium chloride.

Mechanistic Deep-Dive: The Root Cause of Tailing

Why does Timepidium chloride exhibit severe peak tailing? Timepidium chloride is an anticholinergic agent characterized by a quaternary ammonium (piperidinium) structure. Because the nitrogen atom in a quaternary amine is permanently positively charged regardless of the mobile phase pH, it is highly susceptible to secondary electrostatic interactions.

In reversed-phase liquid chromatography (RPLC), the primary retention mechanism is hydrophobic interaction with the bonded phase (e.g., C18). However, traditional silica-based columns possess residual, unbonded silanol groups (Si–OH) on their surface. At a mobile phase pH above 3.0, these silanols ionize into negatively charged silanoate ions (Si–O⁻). The permanent positive charge of Timepidium strongly binds to these heterogeneous, negatively charged silanol sites via ion-exchange ()[1]. Because these secondary sites are limited in number, they easily become overloaded, causing the analyte molecules to desorb at different rates. This dual-retention mechanism elongates the trailing edge of the chromatographic peak, resulting in severe tailing ()[2]. Furthermore, trace metals (like iron or aluminum) in older Type A silica matrices can withdraw electrons from silanols, increasing their acidity and exacerbating the tailing effect ()[1].

Diagnostic Workflow

Before altering your chemistry, you must verify whether the tailing is a chemical phenomenon (silanol interaction) or a physical system failure (e.g., column void, blocked frit).

HPLC_Troubleshooting Start Peak Tailing Detected (As > 1.5) TestNeutral Inject Neutral Marker (e.g., Toluene) Start->TestNeutral Decision Does Toluene Tail? TestNeutral->Decision Physical Physical Issue (Void / Blocked Frit) Decision->Physical Yes Chemical Chemical Issue (Silanol Interactions) Decision->Chemical No FixPhysical Replace Frit or Column Physical->FixPhysical Success Symmetrical Peak (As ≤ 1.2) FixPhysical->Success Opt1 Lower pH ≤ 3.0 (Protonate Si-O⁻) Chemical->Opt1 Opt2 Add Triethylamine (TEA) (Mask Silanols) Chemical->Opt2 Opt3 Use Type B Silica / Polar-Embedded Column Chemical->Opt3 Opt1->Success Opt2->Success Opt3->Success

Logical workflow for diagnosing and resolving Timepidium chloride HPLC peak tailing.

Actionable Protocols: Step-by-Step Methodologies

If the diagnostic workflow confirms a chemical issue, implement the following self-validating protocols to suppress silanol activity.

Protocol A: Mobile Phase Optimization (Silanol Suppression)

Because Timepidium is permanently charged, you cannot neutralize the analyte. Instead, you must neutralize the stationary phase.

  • Step 1: Acidify the Mobile Phase Adjust the aqueous portion of your mobile phase to a pH of 2.5 – 3.0 using an acidic modifier such as 0.1% Phosphoric acid or Trifluoroacetic acid (TFA). Causality: At pH < 3.0, the equilibrium of residual silanols (Si–OH ⇌ Si–O⁻ + H⁺) shifts entirely to the left. Protonating the silanols eliminates their negative charge, neutralizing the ion-exchange sites that trap the quaternary amine ()[2].

  • Step 2: Introduce a Competing Base (Optional but Recommended for Older Columns) If low pH alone is insufficient, add 10–20 mM Triethylamine (TEA) to the mobile phase. Causality: TEA acts as a sacrificial basic modifier. Its small size allows it to aggressively penetrate the stationary phase and permanently bind to any highly acidic, unreacted silanol sites, effectively "masking" them from the bulkier Timepidium molecules ()[3].

  • Step 3: System Equilibration Pump the modified mobile phase through the column for a minimum of 20 column volumes. Silanol masking agents require extended equilibration to fully saturate the silica surface.

  • Validation Step: Inject a 10 µg/mL Timepidium chloride standard. Calculate the USP tailing factor ( As​ ) at 5% of the peak height. A successful intervention will yield an As​ value ≤ 1.2, validating the suppression of secondary interactions ()[4].

Protocol B: Advanced Stationary Phase Selection

If mobile phase adjustments are restricted by your standard operating procedure (SOP) or detector compatibility (e.g., MS), upgrade the column chemistry.

  • Step 1: Select a High-Purity Type B Silica Column Ensure your column utilizes Type B silica rather than older Type A. Causality: Type B silica is synthesized from highly purified tetraethoxysilane, ensuring virtually zero trace metal contamination. Without electron-withdrawing metals, the residual silanols are significantly less acidic and less prone to ionizing ()[1].

  • Step 2: Utilize Polar-Embedded or Heavily Endcapped Phases Select a column with polar-embedded groups (e.g., amide or ether linkages) or dense trimethylsilane (TMS) endcapping. Causality: Endcapping physically blocks free silanol groups. Polar-embedded phases create a localized layer of water near the silica surface, which shields the basic Timepidium molecules from interacting with any remaining silanols ()[4].

  • Validation Step: Run the standard method without TEA additives. The intrinsic shielding of the modern column should produce a Gaussian peak shape, validating the column's inertness.

System Suitability & Quantitative Data

The table below summarizes the expected impact of various chromatographic parameters on Timepidium chloride peak symmetry.

Chromatographic ConditionPrimary Mechanism of ActionExpected USP Tailing Factor ( As​ )Resolution Status
Type A Silica, pH 6.0 High silanol ionization; severe ion-exchange with quaternary amine.2.5 – 4.0❌ Fail (Severe Tailing)
Type B Silica, pH 6.0 Reduced silanol acidity due to lack of trace metals.1.6 – 2.0⚠️ Marginal
Type B Silica, pH 2.5 Full protonation of silanols (Si–OH); ion-exchange neutralized.1.1 – 1.3✅ Pass (Symmetric)
Type A Silica + 20mM TEA TEA competitively masks active silanol sites.1.2 – 1.4✅ Pass (Symmetric)
Polar-Embedded Phase Localized aqueous shielding prevents analyte-silica contact.1.0 – 1.2✅ Pass (Ideal)

Expert FAQs

Q: My Timepidium peak was perfectly symmetric yesterday, but today it is tailing severely. What happened? A: Sudden onset tailing in an established, validated method is rarely a chemical silanol issue. It almost always indicates a physical deformation. The column inlet frit may be partially blocked by sample particulates, or the silica bed may have collapsed, creating a void volume at the head of the column. Action: Execute the self-validating "Toluene Test" described in the workflow diagram. If toluene tails, backflush the column or replace the inlet frit ()[2].

Q: Can I use Acetonitrile instead of Methanol to improve peak shape? A: Actually, Methanol is often superior for basic compounds prone to tailing. Methanol is a protic solvent capable of hydrogen bonding with un-ionized silanols, which provides an additional layer of masking against secondary interactions. Acetonitrile is aprotic and cannot shield silanols, often resulting in broader tails for quaternary amines ()[3].

Q: Does increasing the buffer concentration help? A: Yes. When operating near the pKa of the mobile phase additives, using a higher buffer concentration (e.g., 25–50 mM) ensures that the local pH at the stationary phase surface remains strictly controlled. This prevents localized micro-environments where silanols might temporarily ionize ()[4].

References

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: What is the effect of free silanols in RPLC and how to reduce it? Source: Pharma Growth Hub URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

timepidium chloride vs tiquizium bromide comparative efficacy

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the comparative pharmacodynamics and functional efficacy of timepidium chloride and tiquizium bromide. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the comparative pharmacodynamics and functional efficacy of timepidium chloride and tiquizium bromide.

Executive Summary

In the development of targeted spasmolytic therapeutics, quaternary ammonium antimuscarinic agents play a critical role in managing visceral spasms and functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS)[1]. Timepidium chloride (pharmacodynamically identical to its more widely commercialized bromide hydrate salt at the receptor level) and tiquizium bromide (HSR-902) are two prominent compounds in this class. Both agents exert their primary therapeutic effects by competitively antagonizing muscarinic acetylcholine receptors (mAChRs) in the peripheral nervous system. Because their quaternary ammonium structures render them highly hydrophilic, both compounds exhibit poor blood-brain barrier penetration, thereby minimizing central nervous system (CNS) anticholinergic toxicity[2].

This guide objectively compares their receptor affinity profiles, functional efficacy, and the self-validating experimental protocols required to evaluate them in preclinical drug development.

Receptor Pharmacology & Mechanistic Divergence

While both compounds are classified as antimuscarinic spasmolytics, their receptor subtype affinities diverge, influencing their tissue-specific efficacy.

  • Tiquizium Bromide: Functions as a potent, non-selective muscarinic antagonist. Radioligand binding studies demonstrate that tiquizium bromide possesses an affinity for stomach and ileal muscarinic receptors that is approximately 3 to 4 times more potent than that of the gold-standard antagonist, atropine[3].

  • Timepidium Chloride: Exhibits a more nuanced binding profile. In [3H] -N-methylscopolamine ( [3H] -NMS) displacement assays against cloned human mAChRs, the timepidium moiety displayed the highest binding affinity for the M2 receptor subtype , distinguishing it from M1-selective agents like pirenzepine or M3-selective agents like darifenacin[4].

G ACh Acetylcholine (ACh) mAChR Muscarinic Receptors (M2 / M3 Subtypes) ACh->mAChR Activates Antagonists Timepidium / Tiquizium Antagonists->mAChR Competitively Blocks G_protein G-Protein Coupled Signaling (Gq / Gi) mAChR->G_protein Effector PLC Activation / cAMP Inhibition G_protein->Effector Ca Intracellular Ca2+ Release Effector->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Competitive inhibition of muscarinic receptor signaling by timepidium and tiquizium.

Comparative Pharmacodynamics & Efficacy Data

To facilitate compound selection in preclinical models, the quantitative pharmacological properties of both agents are summarized below.

Pharmacological PropertyTimepidium ChlorideTiquizium Bromide
Chemical Classification Quaternary ammonium cationQuaternary ammonium cation
Primary Target mAChRs (M1-M5)mAChRs (M1-M5)
Receptor Selectivity Highest affinity for M2 subtype[4]Non-selective (Atropine-type)[3]
Relative Potency (GI Tract) High efficacy; ID50​ of 2.4×10−8 g/ml in isolated gallbladder[5]3 to 4-fold greater affinity than atropine for ileal/stomach receptors[3]
CNS Penetration Negligible (Hydrophilic)[2]Negligible (Hydrophilic)[2]
Clinical Translation Biliary spasms, GI dysmotility, IBS[1][5]IBS, functional dyspepsia, GI spasms[1][6]

Self-Validating Experimental Protocols

To objectively evaluate and compare the efficacy of timepidium chloride and tiquizium bromide, researchers must employ orthogonal validation strategies. Receptor binding assays establish thermodynamic affinity ( Ki​ ), while organ bath assays confirm functional physiological efficacy ( IC50​ ).

Protocol 1: Radioligand Displacement Binding Assay

Causality & Design: Measuring direct receptor affinity requires displacing a known, radiolabeled non-selective antagonist (e.g., [3H] -QNB or [3H] -NMS). By titrating the unlabeled test compounds, researchers can calculate precise displacement curves. To ensure the assay is a self-validating system, Non-Specific Binding (NSB) must be quantified using a saturating concentration of cold atropine to prove that the radioactive signal is strictly receptor-mediated[3][4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize target tissues (e.g., rat cerebral cortex for M1, heart for M2, submandibular gland for M3) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The cold temperature and buffer pH are critical to prevent proteolytic degradation and preserve receptor conformation[4].

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM of the radioligand ( [3H] -QNB), and varying concentrations of timepidium chloride or tiquizium bromide ( 10−10 to 10−4 M).

  • Internal Controls: Designate wells for Total Binding (buffer only, no competitor) and Non-Specific Binding (addition of 10 µM unlabeled atropine).

  • Equilibration: Incubate the microplate at 25°C for 60 minutes to ensure the binding kinetics reach a steady-state thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Crucial step: Pre-soak filters in 0.1% polyethylenimine to neutralize the negative charge of the glass fibers, preventing non-specific adherence of the radioligand. Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and derive the Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro Smooth Muscle Contraction Assay

Causality & Design: High receptor affinity does not inherently guarantee functional antagonism. This ex vivo organ bath assay measures the actual physiological output (isometric muscle tension). Internal normalization against a baseline carbachol-induced contraction controls for inherent variations in tissue size and viability, validating the reliability of the dose-response curve[5].

Step-by-Step Methodology:

  • Tissue Isolation: Carefully dissect and suspend isolated guinea pig ileum or gallbladder strips in a 10 mL organ bath containing Tyrode's solution. Maintain the bath at 37°C and continuously aerate with 95%O2​/5%CO2​ to ensure tissue viability and stable pH.

  • Equilibration: Apply a resting tension of 1.0 g. Allow 60 minutes for tissue stabilization, washing the bath with fresh Tyrode's solution every 15 minutes to clear endogenous neurotransmitters and prevent receptor desensitization.

  • Baseline Contraction: Induce sub-maximal contractions using 1 µM carbachol or Electrical Field Stimulation (EFS at 5 Hz, 0.5 ms duration). Record the baseline isometric tension using a force-displacement transducer[5].

  • Cumulative Dose-Response: Cumulatively add timepidium chloride or tiquizium bromide to the bath in half-log increments. Wait for the tension to reach a new steady-state plateau before the subsequent addition.

  • Data Normalization: Express the inhibited contraction as a percentage of the maximal baseline response. Plot the normalized data to determine the functional IC50​ (or ID50​ ) for each compound.

References

  • Studies on the affinity and selectivity of tiquizium bromide (HSR-902), a novel spasmolytic agent, for muscarinic receptors.PubMed / Japanese Journal of Pharmacology.
  • Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland.PubMed / Life Sciences.
  • A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity.MDPI / Pharmaceutics.
  • TIMEPIDIUM CHLORIDE.
  • Evidence-based clinical practice guidelines for irritable bowel syndrome 2020.PMC / Journal of Gastroenterology.

Sources

Comparative

Mechanistic Insight: Degradation Pathways of Timepidium Chloride

As a Senior Application Scientist, developing a robust Stability-Indicating Assay (SIA) for complex active pharmaceutical ingredients (APIs) requires moving beyond standard pharmacopeial monographs. Timepidium chloride—a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust Stability-Indicating Assay (SIA) for complex active pharmaceutical ingredients (APIs) requires moving beyond standard pharmacopeial monographs. Timepidium chloride—a quaternary ammonium antimuscarinic agent characterized by its 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium structure—presents unique analytical challenges. Its di-thienylmethylene conjugated system and exocyclic double bond make it highly susceptible to specific degradation pathways, necessitating an advanced analytical strategy.

This guide provides an objective comparison of analytical platforms for the SIA of timepidium chloride, detailing the causality behind experimental choices, and establishing a self-validating protocol grounded in authoritative regulatory guidelines.

Before selecting an analytical platform, we must understand the chemical vulnerabilities of the API. A stability-indicating method must be capable of resolving the parent drug from all potential degradation products[1].

For timepidium chloride, the primary degradation mechanisms include:

  • Oxidative Stress: The electron-rich thiophene rings are highly susceptible to reactive oxygen species (ROS), leading to the formation of S-oxidation products (thiophene sulfoxides).

  • Photolytic Stress: The exocyclic double bond connecting the piperidinium ring to the di-thienyl group is prone to UV-induced E/Z isomerization. Separating these closely related geometric isomers is notoriously difficult on legacy chromatographic systems.

  • Hydrolytic Stress: While the quaternary amine is relatively stable, extreme pH conditions can induce cleavage of the methoxy group.

To ensure predictive reliability, forced degradation studies must target a degradation range of 5% to 20%. Exceeding 20% degradation often generates secondary degradants that do not reflect real-time shelf-life conditions, which violates the core principles of ICH Q1A(R2)[2].

G TC Timepidium Chloride (Parent API) Oxid Oxidative Stress (3% H2O2, 24h) TC->Oxid ROS attack Photo Photolytic Stress (UV/Vis Light, ICH Q1B) TC->Photo Photon absorption Hydro Hydrolytic Stress (0.1N HCl / 0.1N NaOH) TC->Hydro pH extremes Deg1 S-Oxidation Products (Thiophene Sulfoxides) Oxid->Deg1 Deg2 E/Z Isomerization (Exocyclic Double Bond) Photo->Deg2 Deg3 Methoxy Cleavage (Minor Pathway) Hydro->Deg3

Caption: Forced degradation pathways of timepidium chloride under ICH Q1A(R2) stress conditions.

Platform Comparison: HPLC-UV vs. UHPLC-PDA-MS

When validating an SIA for timepidium chloride, laboratories typically choose between traditional High-Performance Liquid Chromatography (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Photodiode Array and Mass Spectrometry (UHPLC-PDA-MS).

Because timepidium chloride degradants (specifically E/Z isomers) are isobaric and possess nearly identical UV spectra, traditional HPLC-UV often fails to achieve the required baseline resolution ( Rs​≥2.0 )[1]. UHPLC utilizes sub-2 µm or solid-core particles, which minimizes longitudinal diffusion and eddy dispersion (van Deemter equation), resulting in sharper peaks and superior resolving power.

Table 1: Objective Performance Comparison for Timepidium Chloride SIA

ParameterTraditional HPLC-UVUHPLC-PDA-MS (Recommended)Causality / Scientific Rationale
Stationary Phase Fully porous C18 (5 µm)Solid-core C18 (1.6 - 2.7 µm)Solid-core particles reduce diffusion paths, crucial for resolving closely eluting E/Z photo-isomers.
Peak Purity Assessment Single-wavelength UVOrthogonal (PDA + MS/MS)PDA evaluates spectral homogeneity; MS/MS confirms mass shifts (e.g., +16 Da for S-oxidation).
Run Time 30 - 45 minutes8 - 12 minutesHigher optimal linear velocities in UHPLC allow faster throughput without sacrificing theoretical plates.
Sensitivity (LOD/LOQ) ~0.1% of API< 0.01% of APIMS detection allows for the quantification of trace degradants early in the stability lifecycle.

Experimental Protocol: Self-Validating SIA Workflow

To ensure trustworthiness, the analytical procedure must be a self-validating system. The following step-by-step protocol aligns with ICH Q2(R1) guidelines[3].

Phase 1: Forced Degradation & Sample Preparation
  • Acid/Base Hydrolysis: Transfer 10 mg of timepidium chloride to a 10 mL volumetric flask. Add 1 mL of 0.1 N HCl (or 0.1 N NaOH). Heat at 60°C for 24 hours. Neutralize with equivalent base/acid before dilution to volume with mobile phase.

  • Oxidation: Treat 10 mg of API with 1 mL of 3% H2​O2​ at room temperature for 24 hours.

  • Photolysis: Expose the API (solid and solution state) to 1.2 million lux hours and 200 watt hours/square meter of near UV light (per ICH Q1B).

  • Control: Prepare a fresh, unstressed API solution at the target working concentration (e.g., 100 µg/mL).

Phase 2: Chromatographic Method Parameters
  • Column: Cortecs C18 (100 x 2.1 mm, 1.6 µm) – Chosen for high efficiency and retention of polar quaternary amines.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) – Suppresses silanol ionization on the column, preventing peak tailing of the quaternary amine.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 80% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA (200-400 nm, extracted at 254 nm) and ESI-MS (Positive mode, tracking m/z 320.5 for the timepidium cation).

Phase 3: ICH Q2(R1) Validation Execution

Validation Start SIA Validation Initiation Spec Specificity (Peak Purity via PDA/MS) Start->Spec Lin Linearity & Range (25% to 150% of Target) Spec->Lin Acc Accuracy (Spike Recovery 50-150%) Lin->Acc Prec Precision (Repeatability %RSD < 2.0%) Acc->Prec Rob Robustness (Flow, Temp, pH variations) Prec->Rob

Caption: Step-by-step ICH Q2(R1) validation workflow for stability-indicating assays.

  • Specificity: Inject the stressed samples. Utilize the PDA peak purity angle and threshold to prove that the timepidium chloride peak is spectrally pure and completely resolved from the S-oxide and E/Z isomer degradants ( Rs​>2.0 )[3].

  • Linearity: Prepare calibration standards ranging from the LOQ to 150% of the nominal assay concentration. Perform linear regression analysis to ensure R2≥0.999 .

  • Accuracy: Spike known quantities of timepidium chloride into a placebo matrix at 50%, 100%, and 150% levels. Calculate % recovery.

  • Precision (Repeatability): Inject the 100% nominal standard six consecutive times. Calculate the % Relative Standard Deviation (%RSD).

  • Robustness: Deliberately alter the column temperature (± 5°C), flow rate (± 0.05 mL/min), and mobile phase pH (± 0.2 units). Ensure system suitability criteria (tailing factor < 1.5, Rs​>2.0 ) are maintained[3].

Validation Data Presentation

A rigorously validated SIA will yield data that confidently supports the batch release and shelf-life assignment of timepidium chloride. Below is a representative summary of acceptance criteria and expected outcomes based on ICH Q2(R1) standards[3].

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R1) RequirementExpected Result for Timepidium Chloride (UHPLC)
Specificity No interference from degradants/matrixPeak purity angle < purity threshold; Rs​≥2.5 for E/Z isomers.
Linearity Minimum 5 concentrations R2=0.9995 ; Residuals randomly distributed.
Range 80% to 120% of test concentrationValidated from 25% to 150% (to cover degradation limits).
Accuracy Mean recovery across range98.5% – 101.5% recovery at all spiked levels.
Precision (Intra-day) Minimum 6 determinations at 100%%RSD ≤1.0% (typically ~0.4% on UHPLC).
LOD / LOQ Signal-to-Noise (S/N) 3:1 and 10:1LOD: 0.01 µg/mL / LOQ: 0.03 µg/mL (via MS detection).
Robustness Deliberate variations in methodNo significant change in retention time or peak tailing.

References

  • FDA / ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at:[Link]

  • Note for Guidance on ICH Q1A (R2) Stability Testing Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. Academia.edu. Available at:[Link]

Sources

Validation

Comparative Anticholinergic Potency: Timepidium Chloride vs. Atropine in Smooth Muscle Pharmacology

Executive Summary & Pharmacological Profile Anticholinergic agents are foundational in drug development for managing visceral spasms, gastrointestinal hypermotility, and biliary disorders ()[1]. Atropine , a naturally oc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Profile

Anticholinergic agents are foundational in drug development for managing visceral spasms, gastrointestinal hypermotility, and biliary disorders ()[1]. Atropine , a naturally occurring tertiary amine, serves as the gold standard non-selective muscarinic receptor antagonist. However, its uncharged tertiary structure allows it to readily cross the blood-brain barrier (BBB), leading to dose-limiting central nervous system (CNS) side effects such as delirium, hallucinations, and confusion ()[2].

To circumvent these limitations, Timepidium (commonly formulated as timepidium chloride or timepidium bromide) was developed as a quaternary ammonium derivative ()[3]. By possessing a permanent positive charge, timepidium is restricted to peripheral action. This structural modification offers targeted antispasmodic relief without central toxicity, as the bulky, charged nitrogen atom prevents passive diffusion across the lipophilic BBB ()[4]. This guide objectively compares the anticholinergic potency of timepidium against atropine, providing researchers with experimental frameworks and quantitative benchmarks.

Mechanistic Pathway & Structural Causality

Both atropine and timepidium exert their antispasmodic effects by competitively antagonizing muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells. In the gastrointestinal and biliary tracts, the M3 receptor subtype predominantly mediates contraction via the Gq-protein coupled pathway, leading to intracellular calcium release. In peripheral tissues, both molecules compete directly with endogenous acetylcholine for the orthosteric binding site of the M3 receptor, effectively blocking signal transduction.

Pathway ACh Acetylcholine (Agonist) M3R Muscarinic M3 Receptor ACh->M3R Activates Antagonist Timepidium / Atropine (Antagonist) Antagonist->M3R Competitively Blocks Gq Gq Protein M3R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / Ca2+ Release PLC->IP3 Cleaves PIP2 Contraction Smooth Muscle Contraction IP3->Contraction Triggers

Competitive antagonism of the M3 muscarinic receptor signaling pathway by timepidium and atropine.

Comparative Potency: In Vitro Experimental Data

To objectively compare the affinity and potency of these antagonists, pharmacologists utilize the pA2​ value—the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in agonist concentration to elicit the original response. A higher pA2​ indicates greater antagonist potency.

In classic isolated tissue studies evaluating methacholine-induced contractions, atropine consistently demonstrates higher absolute potency than timepidium ()[5]. However, timepidium retains robust, clinically relevant antispasmodic activity. In the isolated guinea pig gallbladder, the inhibitory activity of timepidium was estimated to be 1/5 to 1/6 that of atropine, while in the sphincter of Oddi, it was approximately 1/4 that of atropine[5].

Quantitative Data Summary
CompoundGallbladder pA2​ (vs Methacholine)Relative Potency (Gallbladder)Relative Potency (Sphincter of Oddi)BBB Penetration
Atropine 9.111.0 (Reference)1.0 (Reference)High (Tertiary Amine)
Timepidium 8.44~0.16 to 0.20 (1/5 to 1/6 of Atropine)~0.25 (1/4 of Atropine)Minimal (Quaternary Ammonium)

Experimental Methodology: Self-Validating Protocol for pA2​ Determination

To generate reliable, reproducible pA2​ values for novel anticholinergics compared to atropine, a rigorous organ bath methodology is required. This protocol is a self-validating system because it relies on intra-tissue controls (the baseline agonist curve) and mathematical linearity (Schild regression) to confirm competitive antagonism ()[6]. If the Schild plot slope significantly deviates from unity (-1.0), the system alerts the researcher to non-competitive behavior or receptor desensitization, invalidating the pA2​ assumption.

Step-by-Step Workflow:
  • Tissue Preparation: Isolate the target smooth muscle (e.g., guinea pig gallbladder or ileum). Clean the tissue of adherent connective fat to ensure unhindered drug diffusion.

  • Organ Bath Setup: Mount the tissue strips in a 10-20 mL organ bath containing Krebs-Henseleit buffer. Maintain at 37°C and aerate with 95% O₂ / 5% CO₂ to preserve physiological pH (7.4) and tissue viability.

  • Equilibration: Apply a resting tension of 1.0 g. Wash the tissue every 15 minutes for 60 minutes. Causality: This stabilizes the spontaneous myogenic tone and clears endogenous neurotransmitters released during dissection trauma.

  • Baseline Agonist Curve: Cumulatively add a muscarinic agonist (e.g., methacholine) in half-log increments ( 10−9 to 10−4 M). Record the maximal contraction ( Emax​ ). Wash thoroughly until baseline tension is restored.

  • Antagonist Incubation: Add a fixed concentration of the antagonist (e.g., Timepidium at 10−8 M) to the bath. Incubate for 15-30 minutes. Causality: Sufficient incubation ensures thermodynamic equilibrium between the antagonist and the receptor compartment before the agonist is introduced.

  • Shifted Agonist Curve: Repeat the cumulative agonist dosing. The concentration-response curve should shift to the right in a parallel manner without a depression of the Emax​ , confirming competitive antagonism[6].

  • Schild Analysis: Repeat steps 5-6 with increasing concentrations of the antagonist. Calculate the dose ratio (DR) for each shift. Plot log(DR−1) against the negative log of the antagonist concentration. The x-intercept of the linear regression yields the pA2​ .

Workflow Step1 1. Isolate Tissue (Guinea Pig Gallbladder) Step2 2. Mount in Organ Bath (Krebs-Henseleit, 37°C) Step1->Step2 Step3 3. Tissue Equilibration (1g tension, 60 mins) Step2->Step3 Step4 4. Baseline Agonist Curve (Cumulative Methacholine) Step3->Step4 Step5 5. Antagonist Incubation (Timepidium, 15-30 mins) Step4->Step5 Step6 6. Shifted Agonist Curve (Repeat Dosing) Step5->Step6 Step7 7. Schild Plot Analysis (Calculate pA2) Step6->Step7

Self-validating organ bath experimental workflow for determining anticholinergic pA2 values.

Conclusion

While atropine remains the more potent muscarinic antagonist in absolute terms ( pA2​ 9.11 vs 8.44), timepidium chloride/bromide provides a highly favorable pharmacological profile for peripheral visceral spasms[5]. By sacrificing a fraction of absolute potency, timepidium achieves a profound safety advantage in clinical drug development, eliminating the central anticholinergic burden inherent to tertiary amines like atropine.

References

  • Title: Effects of timepidium bromide, hyoscine-N-butylbromide and atropine on the isolated guinea pig gallbladder and sphincter of Oddi Source: The Japanese Journal of Pharmacology / PubMed URL: [Link]

  • Title: PubChem Compound Summary for CID 160243, Timepidium Bromide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: PubChem Compound Summary for CID 175, Atropine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Timepidium bromide Source: Wikipedia URL: [Link]

  • Title: Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon Source: British Journal of Pharmacology / PubMed URL: [Link]

  • Title: Anticholinergics: List, Side Effects, Uses, Warnings, and More Source: Healthline URL: [Link]

  • Title: Atropine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect Source: Pediatric Oncall URL: [Link]

Sources

Comparative

Comprehensive Guide to Timepidium Chloride Reference Standard Purity Verification: Methodological Comparisons and Protocols

Executive Summary & Mechanistic Context Timepidium chloride (C₁₇H₂₂NOS₂·Cl) is a quaternary ammonium antimuscarinic agent utilized primarily for the symptomatic treatment of visceral spasms[1][2]. In pharmacokinetic prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Timepidium chloride (C₁₇H₂₂NOS₂·Cl) is a quaternary ammonium antimuscarinic agent utilized primarily for the symptomatic treatment of visceral spasms[1][2]. In pharmacokinetic profiling and pharmaceutical quality control, the absolute purity of the Timepidium chloride reference standard is the foundational anchor for all quantitative assays. Because Timepidium is a permanently charged quaternary amine, trace impurities—such as synthetic precursors, oxidized thiophene degradants, or residual solvents—can drastically skew mass spectrometric ionization (matrix effect) or cross-react in receptor binding assays.

To ensure scientific integrity, reference standard certification cannot rely on a single analytical technique. This guide objectively compares three orthogonal analytical platforms—Ion-Pairing HPLC-UV, LC-MS/MS, and Quantitative NMR (qNMR)—evaluating their performance, causality in experimental design, and role in establishing a self-validating purity verification system.

G T Timepidium Chloride (Quaternary Amine) M Muscarinic Receptors (M1-M3) T->M Competitive Antagonism PLC Phospholipase C Inhibition M->PLC Blockade of Gq-protein Ca Decreased Intracellular Ca2+ PLC->Ca Reduced IP3 Spasm Smooth Muscle Relaxation Ca->Spasm Inhibition of Contraction

Timepidium chloride mechanism of action via muscarinic receptor antagonism.

Comparative Analysis of Purity Verification Methodologies

When certifying a reference standard, no single method provides a complete picture. Chromatographic methods (HPLC-UV) are excellent for separating structurally similar organic impurities but rely on relative UV extinction coefficients. LC-MS/MS provides unparalleled specificity for trace genotoxic impurities but suffers from variable ionization efficiencies. qNMR serves as the ultimate arbiter, providing absolute mass balance without requiring a pre-existing primary standard.

Quantitative Performance Comparison
Analytical ParameterIon-Pairing HPLC-UVLC-MS/MS (MRM Mode)1H-qNMR
Primary Utility Routine organic impurity profilingTrace/genotoxic impurity identificationAbsolute mass fraction certification
Sensitivity (LOD) ~0.05% (500 ppm)~0.001% (10 ppm)~0.1% (1000 ppm)
Accuracy / Recovery 98.0% - 102.0%85.0% - 115.0%99.5% - 100.5%
Specificity Moderate (relies on retention time)Very High (m/z and fragmentation)High (structural proton mapping)
Reference Dependency Requires relative response factorsRequires isotopic internal standardsIndependent (Primary ratio method)
Throughput High (15 min/run)High (12 min/run)Medium (10-20 min/scan)

Experimental Protocols: A Self-Validating System

The following protocols are designed not just as procedural steps, but as self-validating systems. System suitability criteria are embedded directly into the workflows to ensure that any data generated is intrinsically trustworthy.

Protocol A: Ion-Pairing HPLC-UV for Organic Impurities

The Causality of the Method: Timepidium chloride contains a permanently charged piperidinium nitrogen[2]. On standard reversed-phase silica (C18) columns, this positive charge interacts strongly with residual negatively charged silanols, causing severe electrostatic secondary interactions, which manifest as extreme peak tailing and poor resolution[3]. To counteract this, we employ an ion-pairing reagent (Sodium 1-octanesulfonate). The anionic sulfonate binds to the cationic quaternary amine, forming a neutral, lipophilic complex that partitions cleanly into the C18 stationary phase. Furthermore, the mobile phase pH is strictly buffered to 3.0 to suppress the ionization of residual silanols, ensuring sharp, symmetrical peaks[4].

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Buffer (Phase A): Dissolve 2.16 g of Sodium 1-octanesulfonate (10 mM) in 1000 mL of HPLC-grade water. Add 1.0 mL of triethylamine (peak shape modifier) and adjust the pH precisely to 3.0 ± 0.05 using orthophosphoric acid[4].

    • Organic (Phase B): 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: End-capped C18, 250 mm × 4.6 mm, 5 µm.

    • Gradient: 0-5 min (20% B), 5-15 min (linear ramp to 60% B), 15-20 min (hold 60% B), 20-25 min (re-equilibration at 20% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) set to 230 nm (optimal for the thiophene rings).

  • Sample Preparation: Dissolve the Timepidium chloride candidate batch in Mobile Phase A to a final concentration of 1.0 mg/mL.

  • Self-Validation (System Suitability):

    • Inject a 1.0 µg/mL (0.1%) standard.

    • Acceptance Criteria: Signal-to-Noise (S/N) must be ≥ 10. The tailing factor ( Tf​ ) for the Timepidium peak must be ≤ 1.5. Relative Standard Deviation (RSD) of peak area from six replicate injections must be ≤ 2.0%.

Protocol B: Absolute Quantitation via 1H-qNMR

The Causality of the Method: Unlike HPLC, which relies on the assumption that impurities share similar UV absorbance characteristics with the API, qNMR is a primary analytical method. The area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (protons) generating that signal. By mixing the Timepidium candidate with a highly pure, structurally unrelated Internal Standard (IS), we can calculate the absolute mass fraction without needing a pre-certified Timepidium standard. Maleic acid is chosen as the IS because its distinct singlet resonance (~6.3 ppm) falls in a "clear window," avoiding overlap with Timepidium's aliphatic piperidine protons or aromatic thiophene protons[2].

Step-by-Step Workflow:

  • Standard & Sample Weighing: Using a microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of the Timepidium chloride candidate and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard).

  • Solvation: Co-dissolve both powders in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing 0.03% TMS (Tetramethylsilane) as a chemical shift reference.

  • NMR Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard 1D proton pulse with decoupling off.

    • Relaxation Delay (D1): 30 seconds. Causality: A long D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing signal saturation which would skew the quantitative integration.

    • Number of Scans: 64 (to ensure high S/N ratio).

  • Self-Validation & Calculation:

    • Integrate the Maleic acid singlet at ~6.3 ppm (representing 2 protons).

    • Integrate the isolated Timepidium thiophene proton multiplet at ~7.4 ppm.

    • Calculate absolute purity using the standard qNMR mass-balance equation, factoring in the molecular weights (Timepidium chloride = 355.95 g/mol ; Maleic acid = 116.07 g/mol )[2].

Purity Verification Decision Matrix

To guarantee the integrity of the reference standard, the analytical methods must be executed in a logical sequence. The following diagram illustrates the decision matrix for certifying a Timepidium chloride batch.

G Start Timepidium Chloride Candidate Batch HPLC HPLC-UV (Ion-Pairing) Primary Screening Start->HPLC Decision Total Impurities > 0.1%? HPLC->Decision LCMS LC-MS/MS Impurity Profiling Decision->LCMS Yes (Identify & Purify) qNMR 1H-qNMR Absolute Quantitation Decision->qNMR No (Proceed to Cert) LCMS->qNMR Post-Purification Cert Certified Reference Standard (CRS) qNMR->Cert Mass Balance > 99.5%

Decision matrix for Timepidium chloride reference standard purity verification.

Conclusion

The verification of a Timepidium chloride reference standard requires a multi-faceted approach to overcome the inherent analytical challenges of quaternary ammonium compounds. While Ion-Pairing HPLC-UV provides the necessary resolution to monitor synthetic organic impurities, it must be cross-validated with qNMR to establish absolute mass balance. By adhering to these self-validating protocols, laboratories can ensure the production of highly reliable, pharmacopeial-grade reference standards suitable for rigorous drug development and pharmacokinetic assays.

References

  • TIMEPIDIUM CHLORIDE - Inxight Drugs National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • TIMEPIDIUM CHLORIDE - Global Substance Registration System (GSRS) National Institutes of Health (NIH) URL:[Link]

  • Analytical Methods (WO2011095800A2)
  • A stability indicating reversed phase high performance liquid chromatographic method World Journal of Pharmaceutical Research (AWS) URL:[Link]

Sources

Validation

In Vitro Receptor Selectivity of Timepidium Chloride: A Comparative Pharmacological Guide

Introduction Timepidium chloride is a quaternary ammonium antimuscarinic agent utilized primarily for the symptomatic management of visceral spasms, such as those in the biliary and gastrointestinal tracts[1]. As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Timepidium chloride is a quaternary ammonium antimuscarinic agent utilized primarily for the symptomatic management of visceral spasms, such as those in the biliary and gastrointestinal tracts[1]. As a Senior Application Scientist evaluating anticholinergic drug candidates, it is critical to understand that a drug's efficacy and side-effect profile are dictated by its receptor subtype selectivity and physicochemical properties. Unlike tertiary amines (e.g., atropine), timepidium's quaternary structure renders it highly hydrophilic, severely restricting its ability to cross the blood-brain barrier[2]. This localizes its pharmacological action to peripheral tissues, preventing central nervous system (CNS) side effects while maintaining robust gastrointestinal efficacy.

Receptor Selectivity Profile: A Comparative Analysis

Muscarinic acetylcholine receptors (mAChRs) consist of five cloned subtypes (M1–M5). To objectively evaluate timepidium chloride, we must benchmark its in vitro binding affinity (Ki) against established reference standards: Atropine (non-selective), Pirenzepine (M1-selective), and Darifenacin (M3-selective).

In radioligand binding assays, timepidium exhibits its highest affinity for the M2 receptor subtype (Ki ≈ 7.7 nM), followed closely by M1 (Ki ≈ 34.0 nM)[3]. However, as demonstrated by , its overall selectivity among the five mAChR subtypes is less than 10-fold[4].

Table 1: Comparative In Vitro Binding Affinities (Ki, nM) for mAChR Subtypes

AntagonistM1 (nM)M2 (nM)M3 (nM)Selectivity Profile
Timepidium Chloride 34.07.7~25.0*M2-preferring, Non-selective
Atropine 0.30.80.2Highly Non-selective
Pirenzepine 10.0>100>100M1-selective
Darifenacin >50>501.0 - 5.0M3-selective

*Note: Exact M3 values vary slightly by tissue preparation, but timepidium consistently maintains <10-fold variance across M1-M5 subtypes, confirming its non-selective nature[4].

Mechanistic Insights: Why Non-Selectivity Works in Visceral Spasms

In gastrointestinal and biliary smooth muscle, M2 and M3 receptors coexist and function synergistically.

  • M3 Receptors directly mediate smooth muscle contraction via Gq-protein coupling, which activates Phospholipase C (PLC) and increases intracellular calcium.

  • M2 Receptors couple to Gi-proteins, inhibiting adenylyl cyclase and counteracting relaxant signals (such as cAMP).

By competitively blocking both M2 and M3 receptors, timepidium chloride not only prevents the direct contractile signal but also removes the biochemical "brake" on smooth muscle relaxation.

Pathway ACh Acetylcholine (Endogenous Agonist) mAChR Muscarinic Receptors (M1, M2, M3) ACh->mAChR Binds & Activates GProt G-Proteins (Gq / Gi) mAChR->GProt Couples to Effector Effector Enzymes (PLC / Adenylyl Cyclase) GProt->Effector Modulates Response Smooth Muscle Contraction / Spasm Effector->Response Triggers Timepidium Timepidium Chloride (Competitive Antagonist) Timepidium->mAChR Blocks

Fig 1: Mechanistic pathway of muscarinic receptor activation and blockade by timepidium chloride.

In Vitro Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols detail the self-validating methodologies required to assess timepidium chloride's pharmacological profile.

Protocol A: [3H]NMS Radioligand Binding Assay (Affinity Determination)

Experimental Rationale: We utilize [3H]N-methylscopolamine ([3H]NMS) rather than [3H]quinuclidinyl benzilate ([3H]QNB). Why? [3H]NMS is a hydrophilic radioligand that exclusively labels cell-surface receptors without being sequestered into intracellular compartments[4]. This ensures the binding kinetics accurately reflect the extracellular interactions relevant to a quaternary compound like timepidium.

  • Membrane Preparation: Cultured Sf9 insect cells infected with baculovirus expressing cloned human M1-M5 receptors are homogenized[4]. Causality: Sf9 cells lack an endogenous muscarinic background, guaranteeing that any measured binding is strictly subtype-specific.

  • Incubation: Incubate 50 µg of membrane protein with 0.2 nM [3H]NMS and varying concentrations of timepidium chloride (10⁻¹⁰ to 10⁻⁴ M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C to achieve thermodynamic equilibrium.

  • Self-Validation (Non-Specific Binding): Define non-specific binding (NSB) by adding 1 µM Atropine to a parallel set of control tubes. This step is critical; any radioactivity detected in these tubes represents background noise (e.g., radioligand sticking to the plastic or filter), which must be subtracted from the total binding to determine specific binding.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (to neutralize the filter's negative charge and reduce NSB).

  • Quantification: Wash filters three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50 values via non-linear regression. Convert to absolute affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

Workflow Prep 1. Membrane Preparation (Sf9 cells expressing mAChRs) Incubate 2. Radioligand Incubation ([3H]NMS + Timepidium) Prep->Incubate Filter 3. Rapid Filtration (GF/C Glass Fiber Filters) Incubate->Filter Wash 4. Washing (Ice-cold Buffer to remove unbound) Filter->Wash Count 5. Liquid Scintillation (Measure bound radioactivity) Wash->Count Analyze 6. Data Analysis (Calculate IC50 and Ki) Count->Analyze

Fig 2: Step-by-step workflow for the in vitro [3H]NMS radioligand binding assay.

Protocol B: Isolated Smooth Muscle Contraction Assay (Functional Efficacy)

Receptor binding does not inherently prove functional antagonism. To validate efficacy, an isolated tissue bath assay is required.

  • Tissue Preparation: Suspend isolated guinea pig gallbladder strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Electrical Field Stimulation (EFS): Apply EFS (e.g., 5 Hz, 0.5 ms duration) to trigger endogenous acetylcholine release from enteric neurons, inducing measurable muscle contraction[1].

  • Dose-Response Validation: Cumulatively add timepidium chloride to the bath. Timepidium dose-dependently inhibits EFS-evoked contractions. The mean dose producing a 50% decrease in contraction (ID50) is typically observed at 2.4 x 10⁻⁸ g/ml[1], confirming its functional role as a potent antispasmodic.

Conclusion

While modern drug development often prioritizes extreme subtype selectivity (e.g., Darifenacin for M3), timepidium chloride demonstrates that a peripherally restricted, M2-preferring but generally non-selective profile is highly advantageous for treating visceral spasms. By strictly adhering to validated in vitro protocols—such as [3H]NMS binding in Sf9 cells and EFS-induced tissue contraction—researchers can reliably benchmark its performance against emerging anticholinergic therapies.

References

  • Moriya, H., Takagi, Y., Nakanishi, T., & Hayashi, M. (1999). "Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland." Life Sciences, 64(25), 2351-2358. URL: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "TIMEPIDIUM CHLORIDE." Inxight Drugs. URL: [Link]

  • National Center for Biotechnology Information. "Timepidium bromide." PubChem Compound Summary for CID 160243. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Timepidium

A Note on the Analyte: While the topic specifies timepidium chloride, the vast majority of scientific literature, pharmacopeial monographs, and commercially available reference standards pertain to timepidium bromide (C₁...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Analyte: While the topic specifies timepidium chloride, the vast majority of scientific literature, pharmacopeial monographs, and commercially available reference standards pertain to timepidium bromide (C₁₇H₂₂BrNOS₂).[1][2][3] Timepidium is a quaternary ammonium compound, and for the analytical methods discussed herein, the fundamental principles and validation approaches are directly applicable to either salt form. Method parameters would typically only require minor adjustments to account for the difference in molecular weight between the chloride and bromide counter-ions. This guide will proceed with a focus on timepidium bromide, reflecting the available authoritative data.

Introduction: The Imperative for Rigorous Analytical Method Validation

Timepidium bromide is an anticholinergic and antispasmodic agent used in the treatment of various smooth muscle spasm disorders.[2] As with any pharmaceutical active ingredient, the ability to accurately and reliably quantify the drug substance, both in its pure form and within a final dosage form, is the bedrock of quality control, stability testing, and pharmacokinetic analysis. The process of analytical method validation provides documented evidence that a chosen analytical procedure is fit for its intended purpose.

This guide provides a comparative analysis of common analytical techniques for the quantification and purity assessment of timepidium bromide. It moves beyond a simple listing of methods to explore the causality behind experimental choices, empowering researchers and drug development professionals to select and cross-validate the most appropriate analytical strategy for their specific application.

Pillar 1: The Foundations of Trustworthiness - Core Validation Parameters

Before comparing specific instrumental techniques, it is crucial to understand the universal parameters by which their performance is judged. Regulatory bodies, most notably through the International Council for Harmonisation (ICH) Q2(R1) guidelines, have established a framework for validation.[4] An analytical method is not merely a set of instructions; it is a self-validating system designed to be accurate, precise, and specific.

A general workflow for the validation and cross-validation process is illustrated below.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Cross-Validation / Method Transfer A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., HPLC, UV-Vis) A->B C Optimize Method Parameters (Mobile Phase, Wavelength, etc.) B->C D Specificity (Forced Degradation) C->D Finalized Method E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability, Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Define Transfer Protocol I->J Validated Method K Comparative Testing (Originating vs. Receiving Lab/Method) J->K L Statistical Analysis (Equivalence Testing) K->L M Acceptance Criteria Met? L->M N Method Implementation for Routine Use M->N Yes O Re-evaluate / Re-validate M->O No O->C

Caption: General Workflow for Analytical Method Validation and Transfer.

The core parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. Forced degradation studies are a key part of establishing specificity.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is a common benchmark.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Pillar 2: Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is a balance between the required performance (sensitivity, selectivity) and practical considerations (cost, speed, available instrumentation). For a quaternary ammonium compound like timepidium bromide, several methods are viable.

UV-Visible (UV-Vis) Spectrophotometry
  • Principle: This technique relies on the absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration (Beer-Lambert Law). Timepidium bromide exhibits a characteristic absorption spectrum that can be used for quantification.[1]

  • Strengths: Simple, rapid, and cost-effective. It is well-suited for routine analysis of the pure drug substance or simple formulations where interfering substances are minimal.

  • Limitations: Lacks specificity. It cannot distinguish between the active pharmaceutical ingredient (API) and any impurities or degradation products that absorb at the same wavelength. Therefore, it is often unsuitable as a standalone stability-indicating method.

  • Typical Performance: The Japanese Pharmacopoeia specifies the use of UV-Vis spectrophotometry for the identification of timepidium bromide by comparing its absorption spectrum to a reference standard.[1] For similar compounds like ipratropium bromide, UV methods have been validated with linearity in the 20-120 µg/mL range.[5]

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a charged molecule like timepidium, Reversed-Phase HPLC (RP-HPLC) is the most common approach.

  • Strengths: Highly specific, precise, and accurate. Its key advantage is the physical separation of the analyte from other compounds, making it the gold standard for stability-indicating assays and impurity profiling.[4]

  • Limitations: More complex instrumentation, higher cost per sample, and requires more extensive method development compared to UV-Vis.

  • Typical Performance: While specific literature on HPLC for timepidium is sparse, methods for structurally similar quaternary ammonium compounds like tiotropium bromide and ipratropium bromide are well-documented. These methods demonstrate excellent linearity (e.g., 30-70 µg/mL for tiotropium bromide) with correlation coefficients (r²) > 0.998 and high precision (%RSD < 2%).[6][7]

Titrimetry
  • Principle: A quantitative chemical analysis method that determines the concentration of an identified analyte by reacting it with a standard solution (the titrant) of known concentration.

  • Strengths: A primary method of analysis that, when applicable, can be highly accurate and precise without the need for a reference standard of the same substance. It is often used for the assay of pure drug substances.

  • Limitations: Lacks specificity and is generally not suitable for low-concentration samples or for analyzing the drug in finished product formulations containing excipients that might interfere with the reaction.

  • Typical Performance: The Japanese Pharmacopoeia describes a non-aqueous potentiometric titration for the assay of timepidium bromide, dissolving the substance in a mixture of acetic anhydride and acetic acid and titrating with 0.1 mol/L perchloric acid.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This technique combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. It is the method of choice for analyzing trace levels of compounds in complex matrices, such as biological fluids.

  • Strengths: Unparalleled sensitivity and specificity. It can achieve extremely low LOD and LOQ values, making it ideal for pharmacokinetic studies, residue analysis, and identifying unknown impurities.[8]

  • Limitations: High capital and operational costs. Requires significant operator expertise.

  • Typical Performance: For other quaternary ammonium compounds, LC-MS/MS methods have been validated with LOQs in the range of 5 to 35 µg/kg in complex matrices like milk and cheese, demonstrating its exceptional sensitivity.[8]

Capillary Electrophoresis (CE)
  • Principle: CE methods separate ions based on their electrophoretic mobility in an electric field applied across a narrow-bore capillary.[9][10] As a charged molecule, timepidium is an excellent candidate for this high-efficiency separation technique.

  • Strengths: Extremely high separation efficiency (far exceeding HPLC in many cases), very small sample and reagent consumption, and rapid analysis times. It is particularly useful for separating charged species and for chiral separations.[11]

  • Limitations: Can be less robust than HPLC for routine QC applications. Achieving high sensitivity can sometimes be challenging without specialized detectors.

  • Typical Performance: CE is widely used for impurity profiling of drugs and can achieve separations in under 5 minutes with high resolution.[11]

Pillar 3: Data-Driven Comparison and Experimental Protocols

To facilitate an objective comparison, the following table summarizes the typical performance characteristics of the discussed analytical methods.

Parameter UV-Vis Spectrophotometry RP-HPLC Titrimetry LC-MS/MS Capillary Electrophoresis (CE)
Specificity Low (Interference from absorbing impurities)High (Physical separation of components)Low (Reacts with any titratable species)Very High (Based on mass-to-charge ratio)Very High (Based on electrophoretic mobility)
Typical Linearity (r²) > 0.995[5]> 0.999[6][7]N/A> 0.99[12]> 0.99
Typical Accuracy (% Recovery) 98-102%98-102%[7]99-101%95-105%[12]95-105%
Typical Precision (%RSD) < 2%< 2%[6][7]< 1%< 15% (at LLOQ)< 5%
Sensitivity (LOQ) ~1 µg/mL~0.1 µg/mLHigh concentration only< 1 ng/mL (< 50 µg/kg)[8]~0.1-1 µg/mL
Primary Application Assay of pure substance, simple formulationsStability-indicating assay, impurity profilingAssay of pure substanceBioanalysis, trace analysis, impurity IDImpurity profiling, chiral separations
Complexity & Cost LowMediumLowHighMedium
Detailed Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a representative example for the development and validation of a stability-indicating RP-HPLC method for timepidium bromide, based on established methods for similar compounds.[6][7][13]

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_val Validation Experiments P1 Mobile Phase: Buffer:Acetonitrile (e.g., 65:35 v/v) Filter & Degas P2 Standard Stock (1 mg/mL): Dissolve Timepidium Bromide RS in Mobile Phase P3 Working Standard (e.g., 50 µg/mL): Dilute Stock Solution P2->P3 H2 System Suitability Test (SST): Inject Working Standard (5x) Check %RSD, Tailing Factor, Plate Count P3->H2 P4 Sample Solution: Extract/Dissolve Drug Product to target concentration (50 µg/mL) H3 Analysis Sequence: Inject Blank (Mobile Phase) Inject Standard Inject Sample(s) Inject Standard (for bracketing) P4->H3 H1 System Equilibration: Pump Mobile Phase until baseline is stable H1->H2 H2->H3 V1 Linearity: Prepare series (e.g., 25-75 µg/mL) Plot Conc. vs. Peak Area H3->V1 Run Validation Batches V2 Accuracy: Spike placebo with known API levels (e.g., 80%, 100%, 120%) Calculate % Recovery V3 Precision: Repeatability (6 injections) Intermediate (different day/analyst) V4 Specificity: Analyze Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) Check for peak purity

Caption: Workflow for RP-HPLC Method Development and Validation.

1. Materials & Instrumentation:

  • Reference Standard (RS): Timepidium Bromide Pharmaceutical Secondary Standard, traceable to a pharmacopeial standard.[14][15]

  • HPLC System: An isocratic HPLC system with a UV-Vis detector, autosampler, and column oven (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A filtered and degassed mixture of phosphate buffer (25mM, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 65:35 v/v ratio.

    • Rationale: A buffered mobile phase is critical to maintain a consistent pH, which ensures reproducible retention times for ionizable compounds. Acetonitrile serves as the organic modifier to control the elution strength.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning a dilute solution of timepidium bromide from 200-400 nm to find the wavelength of maximum absorbance (λmax).[16]

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature prevents shifts in retention time due to ambient temperature fluctuations.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Timepidium Bromide RS into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (40 µg/mL): Dilute 40.0 mL of the Standard Stock Solution to 100.0 mL with the mobile phase.

  • Sample Preparation: For a finished dosage form, accurately weigh and finely powder a representative number of units. Transfer a portion of the powder equivalent to one average dose into a volumetric flask and extract with the mobile phase, using sonication to ensure complete dissolution. Dilute to the target concentration (e.g., 40 µg/mL).

4. System Suitability Testing (SST):

  • Before any sample analysis, inject the Working Standard Solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak areas: Not more than 2.0%.

    • Tailing factor: Not more than 2.0.

    • Theoretical plates: Not less than 2000.

    • Rationale: SST ensures that the chromatographic system is performing adequately on the day of analysis.[6]

5. Validation Procedure:

  • Linearity: Prepare a series of at least five concentrations across the desired range (e.g., 60% to 140% of the working concentration).[7] Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient (should be ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo blend with the API at three different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[7]

  • Precision (Repeatability): Analyze six separate preparations of the same homogeneous sample. The %RSD of the results should be ≤ 2.0%.

  • Specificity (Forced Degradation): Subject the drug substance to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and light) to induce degradation. Analyze the stressed samples to ensure that the degradation peaks are well-resolved from the main timepidium peak.

Conclusion

The cross-validation of analytical methods for timepidium bromide requires a systematic approach grounded in the principles of scientific integrity and regulatory compliance. While a simple UV-Vis method may suffice for basic identity or assay of the pure substance, a stability-indicating RP-HPLC method is indispensable for quality control throughout the drug development lifecycle. For applications requiring the highest sensitivity, such as bioanalysis, LC-MS/MS is the undisputed choice. The selection of a method should always be justified by its intended purpose, and its performance must be rigorously documented through a comprehensive validation process. This ensures that the data generated is reliable, reproducible, and ultimately, guarantees the quality and safety of the final pharmaceutical product.

References

  • Japanese Pharmacopoeia. (n.d.). Timepidium Bromide Monograph.
  • Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS. (n.d.). AESAN Scientific Committee Journal.
  • RP HPLC Method Development and Validation for Quantitative Estimation of Tiotropium Bromide and Olodaterol. (2018).
  • Development and Validation of UV-Spectroscopic Method for Estimation of Tiotropium Bromide in API and Pharmaceutical Dosage Form. (2018).
  • Slimani, K., et al. (2017). Liquid chromatography-tandem mass spectrometry multiresidue method for the analysis of quaternary ammonium compounds in cheese and milk products: Development and validation using the total error approach.
  • Evaluation of quaternary ammonium compounds residues in food plants surfaces. (n.d.). CABI Digital Library.
  • Singh, S., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 205, 114323.
  • Development and Validation of RP-HPLC Method for Simultaneous Estimation of Tiotropium Bromide, Formoterol Fumarate, and Olodaterol HCl in Bulk and Metered Dose Aerosols. (2017).
  • Liquid chromatography-tandem mass spectrometry multiresidue method for the analysis of quaternary ammonium compounds in cheese and milk products: Development and validation using the total error approach. (n.d.). Merck.
  • Validation of a Simple Spectrophotometric Method for the Measurement of Quaternary Ammonium Compound Residue Concentrations in Food Production Facility. (2012).
  • El-Hady, D. A., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 205, 114323.
  • Pharmaceutical Secondary Standards. (n.d.). Sigma-Aldrich.
  • General Chapter <1053> Capillary Electrophoresis. (n.d.).
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Method development and validation of Ipratropium bromide by HPLC. (n.d.). Allied Academies.
  • Pharmacopeia & Metrological Institute Standards. (n.d.). Merck Millipore.
  • Tutorial: Capillary Electrophoresis. (1996).
  • Simultaneous HPLC Method Development and Validation of Titropium and Formeterol Fumarate. (2025). International Journal of Trend in Scientific Research and Development.
  • Timepidium Bromide. (n.d.). DrugFuture.
  • High Performance Capillary Electrophoresis. (n.d.). Agilent.
  • Timepidium Bromide. (n.d.). PubChem.
  • UV-Spectrophotometric Method Development and Validation for Estimation of Ipratropium Bromide in API and Pharmaceutical Dosage Form. (2020).
  • Appendix II B. Ultraviolet and Visible Absorption Spectrophotometry. (n.d.). European Pharmacopoeia.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms. (2024). Scientific Reports.
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (2023). Molecules.
  • Development and validation of rp-lc and uv spectrophotometric methods to assay bromopride in. (n.d.). Semantic Scholar.

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Safety & Regulatory Compliance

Safety

Advanced Operational Guide: Personal Protective Equipment (PPE) &amp; Handling Protocols for Timepidium Chloride

As a Senior Application Scientist, I recognize that handling active pharmaceutical ingredients (APIs) requires a fundamental understanding of both physicochemical properties and pharmacodynamics. 1[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling active pharmaceutical ingredients (APIs) requires a fundamental understanding of both physicochemical properties and pharmacodynamics. 1[1]. While its primary clinical application is the management of gastrointestinal spasms by 2[2], occupational exposure to the raw API powder presents acute safety risks.

This guide provides a self-validating system for PPE selection, laboratory handling, and disposal, ensuring that every protocol is grounded in the chemical reality of the compound.

Part 1: Risk Assessment & The Causality of PPE Selection

To design an effective safety protocol, we must first understand the hazard causality. Timepidium chloride is a solid crystalline powder at room temperature. Standard laboratory attire is insufficient for handling this API due to two primary mechanisms of exposure:

  • Inhalation Hazard (Systemic Toxicity): The primary risk during weighing and transfer is aerosolization. If inhaled, the highly water-soluble quaternary ammonium salt rapidly dissolves in mucosal membranes, entering systemic circulation. This can trigger unintended anticholinergic toxidromes, including tachycardia, mydriasis (pupil dilation), and severe dry mouth[2].

  • Dermal and Ocular Hazard (Local Irritation): Quaternary ammonium compounds are notorious for causing3[3]. The positive charge of the quaternary nitrogen interacts strongly with negatively charged cell membranes, leading to localized cytotoxicity and contact dermatitis.

Part 2: Quantitative Data: PPE Specifications

The following table outlines the mandatory PPE specifications for handling Timepidium chloride API powder outside of a closed isolator system.

PPE CategoryMaterial SpecificationMinimum ThicknessBreakthrough TimeRegulatory Standard
Gloves (Inner) Nitrile (Powder-free)4 mil (0.10 mm)> 240 minutesEN 374 / ASTM D6978
Gloves (Outer) Nitrile (Extended cuff)8 mil (0.20 mm)> 480 minutesEN 374 / ASTM D6978
Respiratory PAPR or N95/P100 ParticulateN/AN/ANIOSH 42 CFR 84
Eye Protection Non-vented Chemical GogglesN/AN/AANSI Z87.1 / EN 166
Body Protection Tyvek® Lab Coat or CoverallN/AN/AISO 13982-1 (Type 5)

Part 3: Exposure Risk & Mitigation Pathway

The following diagram illustrates the mechanistic logic behind our PPE choices, mapping the exposure routes to their physiological targets and the corresponding physical barriers.

G API Timepidium Chloride (API Powder) Inhalation Inhalation Risk (Aerosolization) API->Inhalation Dermal Dermal/Ocular Contact (Irritation) API->Dermal Receptor mAChR Antagonism (Systemic Toxicity) Inhalation->Receptor Dermal->Receptor Respirator PAPR / N95 Respirator Respirator->Inhalation Blocks Gloves Nitrile Gloves & Safety Goggles Gloves->Dermal Blocks

Mechanistic pathway of Timepidium chloride exposure risks and PPE mitigation.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Donning (Gearing Up) for API Handling

Expertise Insight: This protocol ensures a self-validating seal, preventing micro-exposures during high-risk tasks like powder milling or weighing.

  • Preparation: Inspect all PPE for micro-tears or defects. Ensure the Powder Safe Weighing Enclosure (ventilated balance enclosure) is operational with a face velocity of 0.4–0.5 m/s.

  • Inner Gloves: Wash hands and don the first pair of 4-mil nitrile gloves.

  • Body Protection: Don the Tyvek® lab coat. Ensure the cuffs of the coat cover the wrists of the inner gloves.

  • Respiratory Protection: Don the N95/P100 respirator. Perform a positive and negative pressure seal check. If using a Powered Air-Purifying Respirator (PAPR), ensure the airflow indicator shows adequate flow before donning the hood.

  • Eye Protection: Don non-vented chemical safety goggles. (Skip this step if using a PAPR hood with an integrated visor).

  • Outer Gloves: Don the 8-mil extended-cuff nitrile gloves, pulling the cuffs over the sleeves of the Tyvek® coat to create a continuous, impenetrable barrier.

Protocol B: Doffing (Removal) to Prevent Secondary Contamination

Expertise Insight: Most chemical exposures in the laboratory occur during doffing due to the transfer of invisible API dust from the outer PPE to the skin.

  • Outer Glove Removal: Inside the ventilated enclosure, wipe gloved hands with a damp lint-free cloth to remove loose powder. Remove outer gloves using the "glove-in-glove" technique and discard them in a hazardous waste bin.

  • Body Protection Removal: Unzip the Tyvek® coat. Peel it off by rolling it inside out, trapping any potential API dust inside the folds. Discard immediately.

  • Eye & Respiratory Removal: Lean forward slightly. Remove goggles by the side straps (do not touch the front lens). Remove the respirator by the bottom strap, then the top strap.

  • Inner Glove Removal: Remove the inner gloves and immediately wash hands and forearms with soap and water.

Protocol C: Spill Response & Disposal Plan

Because Timepidium chloride is a biologically active quaternary ammonium compound, spills must be neutralized and contained without generating dust[3].

  • Containment: Do NOT sweep dry powder. Sweeping aerosolizes the API and drastically increases inhalation risk.

  • Wetting: Gently mist the spill area with a 50/50 mixture of water and isopropyl alcohol (IPA) to suppress dust formation.

  • Absorption: Cover the wetted powder with inert absorbent pads or damp paper towels.

  • Collection: Use non-sparking plastic scoops to transfer the absorbed material into a sealable, labeled hazardous waste container (e.g., a UN-approved high-density polyethylene drum).

  • Surface Decontamination: Wash the area with a mild detergent solution, followed by a water rinse, to remove any residual quaternary ammonium salts.

  • Disposal: Timepidium chloride waste and all contaminated PPE must be treated as hazardous pharmaceutical waste. It must be disposed of via high-temperature incineration by a licensed environmental management facility. Do not flush down the drain, as quaternary ammonium compounds can be highly toxic to aquatic life[3].

References

1.[1] Title: TIMEPIDIUM CHLORIDE - gsrs Source: nih.gov URL:

2.[2] Title: What is the mechanism of Timepidium Bromide Hydrate? - Patsnap Synapse Source: patsnap.com URL:

3.[3] Title: Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides SDS Source: echemi.com URL:

Sources

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